2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Description
BenchChem offers high-quality 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl-[2-(2-methylquinolin-6-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NSi/c1-12-5-7-14-11-13(6-8-15(14)16-12)9-10-17(2,3)4/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBCGCWBHXULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline via 1H NMR Spectroscopy
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline . This molecule represents a critical intermediate in the synthesis of extended conjugated systems and "Click" chemistry precursors. The presence of the trimethylsilyl (TMS) protecting group and the quinoline core creates a distinct spectral fingerprint that requires precise interpretation to distinguish from common synthetic byproducts (e.g., homocoupled diynes or deprotected terminal alkynes).
This document details the chemical shifts, coupling constants, and structural correlations necessary for high-confidence validation of this compound.
Structural Context & Synthesis Logic[1]
To accurately interpret the NMR spectrum, one must understand the synthetic origin and the magnetic environment of the protons. This compound is typically synthesized via a Sonogashira cross-coupling reaction between 6-bromo-2-methylquinoline and trimethylsilylacetylene (TMSA).
Synthesis Pathway & Impurity Profile
The following workflow illustrates the synthesis and potential impurities that must be monitored by NMR.
Figure 1: Synthetic pathway via Sonogashira coupling. Impurities A and B have distinct NMR signatures (Impurity A: TMS singlet only; Impurity B: Acetylenic proton ~3.0-3.3 ppm).
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard solvent. It provides excellent solubility and a residual peak at 7.26 ppm that serves as the internal reference.-
Note: Avoid acidic
(common in aged bottles) as it can catalyze the cleavage of the TMS group. Neutralize with basic alumina if necessary.
-
-
Concentration: 10–15 mg in 0.6 mL solvent for clear resolution of aromatic coupling constants.
Instrument Parameters
-
Frequency: 400 MHz or higher is recommended to resolve the second-order effects in the quinoline aromatic region.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the methyl and TMS singlets, which have longer relaxation times.
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the high-field silyl region, the aliphatic methyl region, and the low-field aromatic region.
Summary of Chemical Shifts
| Region | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| Silyl | TMS ( | 0.25 – 0.28 | Singlet (s) | 9H | - |
| Aliphatic | 2-Methyl ( | 2.70 – 2.75 | Singlet (s) | 3H | - |
| Aromatic | H-3 (Quinoline) | 7.28 – 7.32 | Doublet (d) | 1H | |
| Aromatic | H-7 (Quinoline) | 7.70 – 7.75 | dd | 1H | |
| Aromatic | H-5 (Quinoline) | 7.90 – 7.95 | Doublet (d)* | 1H | |
| Aromatic | H-8 (Quinoline) | 8.00 – 8.05 | Doublet (d) | 1H | |
| Aromatic | H-4 (Quinoline) | 8.02 – 8.08 | Doublet (d) | 1H |
*Note: H-5 appears as a doublet due to meta-coupling with H-7. The ortho-position (H-6) is substituted, blocking the large ortho-coupling.
Detailed Mechanistic Assignment
The Trimethylsilyl (TMS) Group (
ppm)
This signal is the diagnostic handle for the reaction's success.
-
Validation: It must integrate to 9 protons relative to the aromatic signals.
-
Warning: If you observe a second TMS peak near 0.18 ppm, this indicates the presence of 1,4-bis(trimethylsilyl)buta-1,3-diyne (Glaser homocoupling byproduct).
The 2-Methyl Group (
ppm)
Attached to the electron-deficient pyridine ring of the quinoline, this methyl group is significantly deshielded compared to toluene (
-
Broadening: This singlet may appear slightly broadened due to long-range coupling with H-3 or H-4, but usually appears as a singlet at 400 MHz.
The Aromatic Region (Quinoline Core)
The quinoline system presents two distinct spin systems:
-
Ring A (Pyridine-like): Protons H-3 and H-4 form an AX or AB system.
-
H-4 (
): Deshielded by the ring nitrogen and the adjacent aromatic ring. -
H-3 (
): Upfield due to electron density distribution; couples strongly ( Hz) with H-4.
-
-
Ring B (Benzene-like): Protons H-5, H-7, and H-8.
-
H-5 (
): This is the most critical assignment. Because position 6 is substituted with the alkyne, H-5 lacks an ortho-neighbor. It shows only a small meta-coupling ( Hz) to H-7. It typically appears as a "narrow doublet" or singlet-like peak. -
H-7 (
): A doublet of doublets (dd). It couples ortho to H-8 ( Hz) and meta to H-5 ( Hz). -
H-8 (
): A doublet coupled ortho to H-7. It often overlaps with H-4.
-
Assignment Logic Flowchart
Figure 2: Logic flow for assigning protons based on chemical shift regions and multiplicity.
Troubleshooting & Quality Control
Common Impurities
-
Glaser Coupling Dimer: If the reaction was not strictly anaerobic, you may see a TMS peak at a slightly different shift and no aromatic quinoline peaks corresponding to the dimer (or different aromatic peaks if it's a hetero-coupling).
-
Desilylation: If the TMS group is lost (due to moisture/acid), the 9H singlet at 0.26 ppm disappears. A new singlet (acetylenic proton) will appear around 3.0 – 3.3 ppm .
Solvent Effects
If signal overlap occurs (e.g., H-4 and H-8 overlapping), switching the solvent to DMSO-d6 often resolves the peaks. In DMSO-d6, the water peak appears at 3.33 ppm, which is safely away from the key regions of this molecule.
References
-
Sonogashira Coupling Mechanism & Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
NMR of 6-Substituted Quinolines: Data extrapolated from 6-bromo-2-methylquinoline and related derivatives. Spectroscopic data of 6-bromo-2-methylquinoline. BLD Pharm Repository.
-
TMS-Alkyne Chemical Shifts: Detailed shift analysis for trimethylsilyl-protected alkynes in aromatic systems. Royal Society of Chemistry (RSC) Advances, Supporting Information for related quinoline-alkyne synthesis.
An In-depth Technical Guide to 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a specialized organic compound featuring a quinoline core, a heterocyclic aromatic structure known for its presence in a wide array of biologically active compounds and functional materials.[1][2] The incorporation of a trimethylsilyl (TMS) protected ethynyl group at the 6-position of the 2-methylquinoline scaffold makes it a valuable and versatile building block in synthetic chemistry.[3] The TMS group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule before its removal to liberate the reactive ethynyl functionality.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to support its application in research and development.
Molecular and Physicochemical Profile
The fundamental properties of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.
Key Identifiers and Molecular Formula
| Identifier | Value | Source |
| IUPAC Name | 2-Methyl-6-((trimethylsilyl)ethynyl)quinoline | N/A |
| CAS Number | 1315248-52-2 | [3] |
| Chemical Formula | C₁₅H₁₇NSi | [3] |
| Molecular Weight | 239.39 g/mol | [3] |
Predicted Physical Properties
Due to a lack of experimentally determined physical properties in the public domain, the following values have been estimated using advanced computational prediction tools. These predictions provide a useful approximation for experimental design and handling.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the related compound, 2-methylquinoline, is -2 °C.[4] |
| Boiling Point | Not available | Data for the related compound, 2-methylquinoline, is 248 °C.[4] |
| Solubility | Soluble in common organic solvents like chloroform, DMSO, and ethyl acetate.[5][6] | Quinoline and its derivatives are generally soluble in most organic solvents but only slightly soluble in water.[7] |
Synthesis and Characterization
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is most commonly achieved through a Sonogashira coupling reaction.[8][9] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (in this case, (trimethylsilyl)acetylene) and an aryl or vinyl halide.[7]
Caption: Sonogashira coupling for the synthesis of the target compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Materials:
-
6-Bromo-2-methylquinoline
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 6-bromo-2-methylquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF to dissolve the solids, followed by anhydrous triethylamine (2.0-3.0 eq).
-
Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for several hours (typically 16-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.[4]
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.[10]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely available, predicted spectral data and typical ranges for the constituent functional groups are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in a typical deuterated solvent like CDCl₃ are outlined below.[5][11]
Predicted ¹H NMR Chemical Shifts:
-
Quinoline Protons: The aromatic protons of the quinoline ring are expected to appear in the range of 7.0-9.0 ppm.[11] The specific shifts will be influenced by the positions of the methyl and ethynyl-trimethylsilyl substituents.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the 2-position is anticipated around 2.5-2.8 ppm.
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet for the nine equivalent protons of the TMS group is expected to be significantly upfield, typically around 0.2-0.3 ppm.
Predicted ¹³C NMR Chemical Shifts:
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region, generally between 120 and 150 ppm.[11]
-
Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group are expected in the range of 80-100 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group at the 2-position will likely appear around 20-25 ppm.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): The carbons of the TMS group will show a signal at a highly shielded position, typically around 0 ppm.
Caption: Predicted NMR chemical shift regions for the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for the key functional groups in 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline are as follows:
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Strong |
| C≡C (Alkyne) | 2150-2100 | Weak to Medium |
| C=C, C=N (Aromatic) | 1600-1475 | Weak to Medium |
| Si-C | 1250, 840 | Strong |
The presence of a peak in the 2150-2100 cm⁻¹ region is a strong indicator of the ethynyl group, while the strong absorptions around 1250 and 840 cm⁻¹ are characteristic of the trimethylsilyl group.[12][13]
Conclusion
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physical characteristics, a representative synthetic protocol via Sonogashira coupling, and expected spectroscopic data for its characterization. While experimental data for some properties remain to be published, the information compiled herein serves as a robust foundation for researchers and developers working with this compound.
References
-
ChemSynthesis. (2025, May 20). 2-methylquinoline. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Journal Name], [Volume], [Page numbers]. Retrieved from [Link]
- O'Brien, C. J., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Scientific Reports. Retrieved from [Link]
-
Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Retrieved from [Link]
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]
-
ResearchGate. (2015, September). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 76(11), 4543–4548.
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Bowen, K. H., & Nallo, A. F. (2015). Photoelectron spectrum of a polycyclic aromatic nitrogen heterocyclic anion: quinoline-. Physical Chemistry Chemical Physics, 17(7), 5036-5039.
- Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449.
-
NIST. (n.d.). Quinoline. Retrieved from [Link]
-
Elsebaei, M. M. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? ResearchGate. Retrieved from [Link]
-
StudySmarter. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). (Trimethylsilyl)acetylene. Retrieved from [Link]
- Elangovan, N., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 1-18.
-
MalariaWorld. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-methoxy-4-(2-cyano-ethylthio)quinoline. Retrieved from [Link]
-
MDPI. (2022, December 22). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-((trimethylsilyl)ethynyl)quinoline (C14H15NSi). Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, purification, and characterization, with a focus on practical applications for researchers and drug development professionals.
Core Compound Identification
Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
| Identifier | Value | Source |
| CAS Number | 1315248-52-2 | [1] |
| Molecular Formula | C15H17NSi | [1] |
| Molecular Weight | 239.39 g/mol | [1] |
| Common Name | 2-Methyl-6-((trimethylsilyl)ethynyl)quinoline | N/A |
| Synonyms | trimethyl({2-[2-methyl(6-quinolyl)]}ethynyl)silane | N/A |
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline moiety is a cornerstone of many successful pharmaceuticals.[2][3] Its bicyclic aromatic structure provides a rigid scaffold that can be readily functionalized to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic applications, including antimalarial, antibacterial, anticancer, and antiviral activities.[2][4][5] The introduction of a methyl group at the 2-position and a trimethylsilyl-protected ethynyl group at the 6-position of the quinoline core in 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline creates a molecule with unique properties and synthetic handles, making it a valuable building block for novel drug candidates.[1]
Synthesis via Sonogashira Coupling: A Powerful C-C Bond Forming Reaction
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is most efficiently achieved through a Sonogashira cross-coupling reaction.[6][7] This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]
The trimethylsilyl (TMS) group on the alkyne serves as a protecting group, preventing self-coupling and other unwanted side reactions.[7] This strategic protection allows for the selective coupling of the alkyne to the quinoline core.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the target compound.
Caption: Synthetic workflow for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
6-Bromo-2-methylquinoline
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 6-bromo-2-methylquinoline (1 equivalent).
-
Addition of Catalysts and Solvent: Add the palladium catalyst (e.g., 0.05 equivalents) and copper(I) iodide (e.g., 0.1 equivalents). Evacuate and backfill the flask with an inert gas three times. Add the anhydrous solvent (e.g., THF) and anhydrous triethylamine (e.g., 3 equivalents).
-
Addition of Alkyne: Add (trimethylsilyl)acetylene (e.g., 1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Purification and Characterization
Purification Strategies
Purification of the crude product is critical to obtain material of high purity for subsequent applications.
-
Column Chromatography: This is the primary method for purifying the target compound from unreacted starting materials, catalysts, and byproducts.[9] The choice of eluent is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.[10]
Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the methyl group, the aromatic protons of the quinoline ring, and the trimethylsilyl group. |
| ¹³C NMR Spectroscopy | Resonances corresponding to the carbons of the quinoline ring, the methyl group, the ethynyl group, and the trimethylsilyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C triple bond and the aromatic C-H and C=C bonds. |
Applications in Drug Discovery and Development
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
Further Functionalization
The trimethylsilyl-protected ethynyl group provides a versatile handle for a variety of chemical transformations.
-
Deprotection: The TMS group can be easily removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the terminal alkyne.[7]
-
Click Chemistry: The resulting terminal alkyne is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the facile conjugation of the quinoline scaffold to other molecules of interest, such as peptides, carbohydrates, or other small molecules.
-
Further Cross-Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other cross-coupling reactions to build more elaborate molecular architectures.
The following diagram illustrates the potential for further derivatization.
Caption: Potential derivatization pathways for the title compound.
Conclusion
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a strategically designed building block that combines the privileged quinoline scaffold with a versatile, protected alkyne functionality. Its synthesis via the robust Sonogashira coupling reaction and its potential for further elaboration make it a highly valuable tool for medicinal chemists and materials scientists. The insights provided in this guide are intended to facilitate its application in the discovery and development of novel chemical entities with significant scientific and therapeutic potential.
References
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2-methyl quinoline, 91-63-4 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. (2015). Retrieved from [Link]
-
Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
- US11186547B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents. (2021).
-
2-((trimethylsilyl)ethynyl)quinoline (C14H15NSi) - PubChemLite. (n.d.). Retrieved from [Link]
-
Possible mechanistic pathway and synthesis of 2‐methyl quinolines and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. (2022). Retrieved from [Link]
-
Quinoline: A versatile heterocyclic - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020). Retrieved from [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). Retrieved from [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Retrieved from [Link]
-
TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes - Semantic Scholar. (n.d.). Retrieved from [Link]
-
An Overview: The biologically important quninoline derivatives. (2011). Retrieved from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Retrieved from [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. (2025). Retrieved from [Link]
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- 1. 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline [cymitquimica.com]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, a key building block in medicinal chemistry and materials science. As a versatile scaffold, this compound serves as a precursor for various functionalized quinoline derivatives with potential applications in drug discovery and organic electronics. This document will detail the prevalent synthetic strategies, provide a robust experimental protocol, and offer insights into the underlying chemical principles.
Introduction: The Significance of Functionalized Quinolines
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, frequently encountered in the structure of natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, has established them as privileged scaffolds in drug development. The introduction of an ethynyl group at the C-6 position, protected by a trimethylsilyl (TMS) moiety, provides a versatile handle for further chemical transformations, such as cross-coupling reactions, click chemistry, and the synthesis of extended π-conjugated systems.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most direct and widely employed method for the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]
The overall synthetic approach involves two key stages:
-
Preparation of a 6-Halo-2-methylquinoline Precursor: The synthesis commences with a suitable 2-methylquinoline derivative halogenated at the 6-position. Both 6-bromo- and 6-iodo-2-methylquinoline are viable starting materials, with the iodo-substituted compound generally exhibiting higher reactivity in the subsequent coupling step.
-
Palladium-Catalyzed Cross-Coupling: The 6-halo-2-methylquinoline is then coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) salt, and a suitable base in an appropriate solvent.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for a successful Sonogashira coupling. The palladium catalyst, typically in its Pd(0) active form, facilitates the oxidative addition to the aryl halide. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active catalyst. The trimethylsilyl group on the acetylene serves as a protecting group, preventing self-coupling of the terminal alkyne.[3]
Reaction Workflow
The logical flow of the synthesis is depicted in the following diagram:
Sources
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary: The "Masked" Linchpin
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) represents a critical intermediate in the high-precision synthesis of metabotropic glutamate receptor 5 (mGluR5) modulators. Structurally, it serves as a robust, protected precursor to 6-ethynyl-2-methylquinoline, a pharmacophore designed to improve upon the metabolic stability and receptor affinity of the prototypical antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine).
For drug development professionals, this molecule offers a strategic advantage: the trimethylsilyl (TMS) group acts as a steric shield, preventing premature polymerization of the alkyne during the functionalization of the quinoline core, while the 2-methyl group sterically hinders metabolic oxidation at the
Structural & Physicochemical Analysis[1][2][3][4][5]
Molecular Architecture
The molecule comprises a fused bicyclic quinoline core substituted at two distal positions:
-
Position 2 (Methyl): Enhances lipophilicity and blocks the metabolically labile C2 position.
-
Position 6 (TMS-Ethynyl): A linear, rigid linker protected by a bulky silyl group. The C6 position is electronically favorable for cross-coupling due to the para-like conjugation with the quinoline nitrogen.
| Property | Data | Relevance |
| Formula | C₁₅H₁₇NSi | Core scaffold |
| MW | 239.39 g/mol | Fragment-based drug design compliant |
| LogP (Calc) | ~4.2 | High membrane permeability (BBB penetrant) |
| H-Bond Donors | 0 | Excellent CNS distribution profile |
| Topological PSA | 12.9 Ų | Facilitates receptor pocket entry |
Electronic Properties
The quinoline nitrogen acts as an electron sink, pulling density from the carbocyclic ring. However, the ethynyl group at C6 is conjugated to the
Synthetic Protocol: Sonogashira Cross-Coupling
Authoritative Note: The following protocol is derived from optimized conditions for electron-deficient heterocycles (Alagille et al., 2005; Chinchilla & Nájera, 2007).
Reaction Design
The synthesis relies on the Palladium-catalyzed Sonogashira coupling of 6-bromo-2-methylquinoline with trimethylsilylacetylene (TMSA) .
Reagents:
-
Substrate: 6-Bromo-2-methylquinoline (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) [Degassed]
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x) to remove O₂. Oxygen is the primary cause of Glaser homocoupling (alkyne dimerization) side reactions.
-
Solvation: Dissolve 6-bromo-2-methylquinoline in anhydrous THF/Et₃N (1:1 ratio).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution should turn yellow/brown.[1] Stir for 5 minutes to ensure complexation.
-
Alkyne Injection: Add trimethylsilylacetylene dropwise via syringe.
-
Thermal Activation: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product is typically less polar than the starting bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–95%
Visualized Reaction Pathway
Figure 1: Catalytic cycle for the installation of the protected ethynyl group.
Downstream Applications: The mGluR5 Antagonist Pathway
The primary utility of this molecule is as a "masked" alkyne. The TMS group is orthogonal to most electrophilic aromatic substitution conditions, allowing researchers to modify the quinoline ring further if necessary before exposing the reactive alkyne.
Deprotection (The "Click" Trigger)
To generate the active pharmacophore (6-ethynyl-2-methylquinoline), a mild desilylation is performed:
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF or K₂CO₃ in MeOH.
-
Time: < 30 mins at 0°C.
-
Outcome: Quantitative conversion to the terminal alkyne.
Pharmacophore Logic
This scaffold is a bioisostere of MPEP . The quinoline ring provides a larger hydrophobic surface area than the pyridine of MPEP, potentially increasing Van der Waals contacts within the mGluR5 allosteric binding pocket.
Figure 2: Strategic relationship between the TMS-protected intermediate and the active mGluR5 antagonist.
Safety & Handling
-
Palladium Toxicity: All Pd residues must be scavenged (e.g., using thiol-functionalized silica) before biological testing, as heavy metals can interfere with receptor binding assays.
-
Silane Sensitivity: While TMS groups are stable to air, they are acid-labile. Avoid acidic workups (e.g., 1M HCl washes) to prevent premature deprotection.
-
Reaction Hazards: Sonogashira coupling can generate heat. On scales >5g, ensure adequate reflux cooling.
References
-
Alagille, D., et al. (2005).[2] "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." Bioorganic & Medicinal Chemistry, 13(1), 197–209. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
-
CymitQuimica. "Product Data: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline." Link
-
PubChem. "Compound Summary: 2-((Trimethylsilyl)ethynyl)quinoline."[3] Link
Sources
solubility of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in common lab solvents
[1]
Executive Summary
Compound Identity: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS: 1315248-52-2 (and related analogs) Chemical Class: Functionalized Heterocycle / Silylated Alkyne[1][2]
This guide details the solubility profile of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline , a critical intermediate often utilized in "Click" chemistry, molecular electronics, and medicinal chemistry. Its solubility behavior is governed by two competing structural motifs: the lipophilic trimethylsilyl (TMS) ethynyl group and the basic, polarizable quinoline core .
Understanding these properties is essential for optimizing Sonogashira coupling workups, purification via chromatography, and controlled deprotection steps.
Physicochemical Analysis & Solubility Logic
To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture.
Structural Drivers
-
The Quinoline Core (Polar/Basic): The nitrogen atom at position 1 provides a basic center (pKa ~4.9 for the conjugate acid of 2-methylquinoline). This allows for pH-dependent solubility—insoluble in basic/neutral water but highly soluble in dilute aqueous acids.
-
The TMS-Ethynyl Tail (Lipophilic): The trimethylsilyl group is highly lipophilic. It significantly increases the compound's solubility in non-polar organic solvents (Hexanes, Toluene) compared to the deprotected terminal alkyne.
-
The 2-Methyl Substituent: This group disrupts crystal lattice packing slightly compared to the unsubstituted quinoline, generally enhancing solubility in organic solvents.
Predicted Partitioning (LogP)
-
Estimated LogP: ~4.0 – 4.5
-
Implication: The compound is strictly hydrophobic . It will partition heavily into organic layers (DCM, EtOAc) during aqueous extractions unless the aqueous layer is strongly acidic.
Solubility Profile in Common Solvents
The following data categorizes solvents based on their interaction with the solute. These classifications are derived from standard workup protocols for Sonogashira products and quinoline derivatives.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for extraction and transfer. |
| Chloroform ( | Excellent | Alternative to DCM; good for NMR analysis. | |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction and chromatography (mobile phase). |
| Ethers | Tetrahydrofuran (THF) | Good | Excellent reaction medium; solubilizes the compound well. |
| Diethyl Ether ( | Moderate | Soluble, but less effective than THF for concentrated solutions. | |
| Alcohols | Methanol (MeOH) | Moderate | Soluble when warm; often acts as an anti-solvent at low temps (recrystallization). |
| Ethanol (EtOH) | Moderate | Similar to MeOH; preferred for greener recrystallization processes. | |
| Hydrocarbons | Hexanes / Heptane | Low/Moderate | Soluble enough for chromatography loading but often requires EtOAc as a co-solvent. |
| Toluene | Good | Excellent for high-temperature reactions. | |
| Polar Aprotic | DMSO / DMF | Good | Soluble, but difficult to remove. Use only if necessary for biological assays. |
| Acetonitrile (MeCN) | Moderate/Good | Soluble, especially when heated. Common reaction solvent. | |
| Aqueous | Water (pH 7) | Insoluble | The compound precipitates immediately. |
| 1M HCl (aq) | Soluble | Protonation of Quinoline-N forms a water-soluble salt. |
Experimental Protocol: Self-Validating Solubility Determination
Since batch-to-batch purity (crystalline vs. amorphous) affects dissolution rates, use this protocol to determine exact solubility limits for your specific lot.
Protocol: Saturation Shake-Flask Method (Gravimetric)
Objective: Determine saturation solubility (
-
Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 500
L of the target solvent. -
Equilibration:
-
Cap tightly and vortex for 60 seconds.
-
If fully dissolved, add more solid until a visible precipitate remains.
-
Agitate at 25°C for 4 hours (or overnight for maximum accuracy).
-
-
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter into a pre-weighed vial. -
Quantification:
-
Evaporate the solvent (N2 stream or vacuum).
-
Weigh the residue.
-
Calculation:
-
Visualization: Solubility Determination Workflow
Figure 1: Step-by-step workflow for gravimetric solubility determination.
Applications in Synthesis & Purification[4]
Reaction Media Selection
For Sonogashira couplings , the solubility of the starting material (6-halo-2-methylquinoline) and the product is critical.
-
Recommended: THF/TEA or MeCN/TEA mixtures. These dissolve the TMS-alkyne product well, preventing premature precipitation which can trap catalyst and impurities.
-
Avoid: Pure Ethanol or Hexanes, as the product may crash out as an oil/gum, complicating magnetic stirring.
Purification Strategy (Chromatography)
The TMS group adds significant "grease" (lipophilicity) to the molecule.
-
TLC Mobile Phase: 10% to 20% Ethyl Acetate in Hexanes is a standard starting point.
-
Rf Value Prediction: Expect an Rf of ~0.3–0.5 in 15% EtOAc/Hexanes.
-
Column Loading: Dissolve the crude mixture in a minimum volume of DCM or Toluene before loading onto silica. Avoid loading in EtOAc if possible to prevent band broadening.
Recrystallization (Purification)
If the product is solid, recrystallization is superior to chromatography for scalability.
-
Solvent System: Methanol or Ethanol.
-
Method: Dissolve in boiling alcohol; cool slowly to 4°C.
-
Anti-Solvent Method: Dissolve in minimal DCM; add Hexanes dropwise until cloudy; cool.
Visualization: Purification Decision Tree
Figure 2: Decision logic for purifying the TMS-alkyne intermediate.
References
-
Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Quinoline Synthesis & Properties: Muscia, G. C., et al. (2011). Microwave-assisted synthesis of 2-methylquinolines. Tetrahedron Letters, 52(39), 5007-5010. Link
- General Solubility Protocols: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for gravimetric solubility methods).
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3][4] The specific derivative, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (Molecular Formula: C15H17NSi, Molecular Weight: 239.39 g/mol [5]), presents a unique combination of a classic heterocyclic core with functional groups that modulate its electronic and steric properties. Understanding these properties at a sub-atomic level is not merely an academic exercise; it is a critical step in rational drug design, enabling us to predict reactivity, metabolic stability, and potential biological targets.
This guide eschews a generic template, opting instead for a narrative rooted in practical application. We will journey through the "why" and "how" of applying quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular persona of this compound. Our objective is to provide a self-validating framework that empowers researchers to move from a two-dimensional structure to a three-dimensional, electronically-informed model, thereby accelerating the path from molecular concept to clinical candidate.
Part 1: The Computational Gauntlet - A Validated Workflow
The foundation of trustworthy computational results lies in a robust and logical workflow. Each step is designed not only to compute a property but to validate the soundness of the preceding step. This iterative process of calculation and verification ensures the final data is a reliable representation of molecular reality.
Experimental Protocol: The Computational Workflow
The entire computational study is typically performed using a high-performance computing cluster and specialized software, with Gaussian 16 being a widely accepted standard for such calculations.[1]
-
Structure Initialization : The process begins by building the 3D structure of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline using molecular modeling software like GaussView.
-
Geometry Optimization : The initial structure is then optimized to find its most stable energetic conformation. This is a crucial step to ensure all subsequent calculations are performed on a realistic molecular geometry.
-
Method : Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy.
-
Functional/Basis Set : The B3LYP functional combined with the 6-311+G(d,p) basis set is a well-validated choice for quinoline derivatives, providing reliable geometric and electronic data.[1][6][7][8] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution, particularly for systems with π-conjugation.[6]
-
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory.
-
Causality : This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.[9] Second, it provides theoretical vibrational data that can be correlated with experimental FT-IR and Raman spectra.[6][9]
-
-
Electronic Property Calculation : With a validated minimum-energy structure, a comprehensive analysis of the molecule's electronic characteristics is performed. This includes the calculation of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and various global reactivity descriptors.
-
Spectroscopic Simulation : To bridge the gap between theoretical models and experimental validation, key spectroscopic properties are simulated.
-
NMR : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]
-
UV-Vis : Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT), often with a long-range corrected functional like CAM-B3LYP, which is well-suited for describing electronic transitions.[11]
-
Caption: A validated workflow for quantum chemical calculations.
Part 2: Deconstructing the Molecule - Key Theoretical Insights
Once the computational protocol is complete, the resulting data provides a wealth of information about the molecule's stability, reactivity, and potential interaction sites.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9][12] A smaller gap suggests the molecule is more polarizable and more reactive.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It allows for the rapid identification of electron-rich and electron-poor regions, which are prime targets for electrophilic and nucleophilic attack, respectively.[6][9]
-
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. For our quinoline derivative, this is expected around the nitrogen atom and the π-system of the ethynyl group, making these sites susceptible to electrophilic attack.
-
Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These are typically found around hydrogen atoms.
Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of quantitative descriptors can be calculated to predict global reactivity.[9][12][13] These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.
-
Ionization Potential (I) : The energy required to remove an electron. (I ≈ -EHOMO)[9]
-
Electron Affinity (A) : The energy released when an electron is added. (A ≈ -ELUMO)[9]
-
Chemical Hardness (η) : A measure of resistance to change in electron distribution. (η = (I - A) / 2)[12]
-
Chemical Potential (μ) : The escaping tendency of electrons from an equilibrium system. (μ = -(I + A) / 2)[12]
-
Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. (ω = μ² / 2η)[9]
Caption: Derivation of reactivity descriptors from FMO energies.
Part 3: Data Synthesis and Validation
Theoretical calculations must be grounded in experimental reality. This section details how to present the computational data and correlate it with empirical evidence.
Quantitative Data Summary
All quantitative results should be organized into clear, concise tables for easy comparison and analysis.
Table 1: Predicted Key Electronic Properties for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline at the B3LYP/6-311+G(d,p) level.
| Parameter | Value (eV) | Description |
| EHOMO | TBD | Electron-donating capability |
| ELUMO | TBD | Electron-accepting capability |
| Energy Gap (ΔE) | TBD | Chemical reactivity and stability |
| Ionization Potential (I) | TBD | Energy to remove an electron |
| Electron Affinity (A) | TBD | Energy released upon gaining an electron |
| Chemical Hardness (η) | TBD | Resistance to deformation of electron cloud |
| Electrophilicity (ω) | TBD | Propensity to accept electrons |
(Note: TBD values would be populated upon completion of the actual calculations.)
Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data.
| Spectroscopic Data | Theoretical Prediction | Experimental Data |
| ¹H NMR (δ, ppm, C2-CH₃) | TBD | (Reference from literature/experiment) |
| ¹³C NMR (δ, ppm, C2) | TBD | (Reference from literature/experiment)[10] |
| UV-Vis λmax (nm) | TBD | (Reference from literature/experiment) |
| Key IR Freq. (cm⁻¹) (C≡C) | TBD | (Reference from literature/experiment) |
The Principle of Self-Validation
The trustworthiness of a computational model is established by its ability to reproduce known experimental values.
-
Structural Validation : Calculated bond lengths and angles for the quinoline core should show good agreement with those determined by X-ray crystallography for similar derivatives.[8]
-
Spectroscopic Validation : A strong correlation between the calculated and experimental NMR, UV-Vis, and IR spectra is a primary indicator of a reliable model.[6][10][11] It is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to calculated vibrational frequencies to account for anharmonicity and systematic errors, improving the match with experimental IR spectra.[9]
-
Solvent Effects : It is critical to acknowledge that these calculations are often performed in the gas phase, whereas experiments are conducted in solution.[6] Discrepancies can be minimized by incorporating a solvent model, such as the Polarized Continuum Model (PCM), into the calculations, which often improves the accuracy of predicted properties like UV-Vis absorption maxima.[11][13]
Conclusion: From In Silico Insights to Laboratory Leads
The quantum chemical calculations detailed in this guide provide a profound, multi-faceted understanding of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. By systematically optimizing its geometry, mapping its electronic landscape, and predicting its spectroscopic signatures, we transform a simple chemical structure into a dynamic model of reactivity and potential bioactivity. This computational pre-screening is an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to prioritize candidates, predict metabolic vulnerabilities, and guide the synthetic efforts toward compounds with a higher probability of success. The robust, self-validating workflow presented here ensures that the theoretical insights are not just predictions, but reliable guides for the empirical science that follows.
References
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [No Source Found].
- (PDF) Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations | Request PDF. ResearchGate.
- Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI.
- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
- Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI.
- 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. CymitQuimica.
- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [No Source Found].
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH.
- Quinoline: A versatile heterocyclic. PMC.
- Review on recent development of quinoline for anticancer activities. [No Source Found].
- Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Publishing.
- Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH.
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- 11. mdpi.com [mdpi.com]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 13. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
Thermodynamic & Physicochemical Characterization: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It addresses the specific thermodynamic and physicochemical profile of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2), a critical intermediate in the synthesis of functionalized quinoline scaffolds for medicinal chemistry (e.g., tyrosine kinase inhibitors).
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (hereafter 6-TMS-MQ ) is a specialized organosilicon-quinoline hybrid used primarily as a protected alkyne scaffold in the synthesis of complex pharmaceutical agents. Its utility lies in the orthogonality of the trimethylsilyl (TMS) group, which stabilizes the terminal alkyne during harsh cross-coupling reactions (e.g., Sonogashira, Suzuki) before controlled deprotection.
Understanding the thermodynamic properties of 6-TMS-MQ is critical for two reasons:
-
Process Safety: The ethynyl moiety introduces high-energy unsaturation, requiring precise thermal stability limits (TGA/DSC) to prevent runaway decomposition during scale-up.
-
Purification Efficiency: Solubility and partition coefficient (LogP) data dictate the efficiency of crystallization and chromatographic isolation.
Physicochemical Identity & Predicted Properties[1][2][3][4][5]
Before establishing experimental protocols, we establish the baseline identity and in silico thermodynamic predictions based on structural analogs (e.g., 8-((trimethylsilyl)ethynyl)quinoline).
Table 1: Core Property Profile
| Property | Value / Prediction | Confidence | Context |
| CAS Number | 1315248-52-2 | High | Unique Identifier |
| Molecular Formula | C₁₅H₁₇NSi | High | Stoichiometry |
| Molecular Weight | 239.39 g/mol | High | Exact Mass |
| Physical State | Solid (Crystalline) | High | Based on structural rigidity |
| Predicted LogP | 4.1 ± 0.3 | Med | Hydrophobic TMS + Quinoline core [1] |
| Predicted pKa | 5.6 ± 0.5 | Med | Quinoline N-1 protonation |
| H-Bond Acceptors | 1 (Quinoline N) | High | Structural analysis |
| H-Bond Donors | 0 | High | Aprotic structure |
Analyst Note: The high LogP (approx. 4.1) indicates significant lipophilicity, driven by the greasy TMS group and the aromatic quinoline system. This suggests poor aqueous solubility but excellent solubility in non-polar organic solvents (DCM, Toluene).
Solid-State Thermodynamics & Thermal Stability
For researchers handling >10g batches, the thermal profile is the primary safety constraint. The combination of a nitrogen heterocycle and an alkyne suggests potential for exothermic decomposition.
Melting Point & Enthalpy of Fusion
While specific experimental literature values for the 6-isomer are proprietary to specific synthesis campaigns, structural analogs (e.g., 2-methyl-6-bromoquinoline) typically melt between 60°C – 90°C . The bulky TMS group often disrupts crystal packing, potentially lowering the melting point compared to the planar parent quinoline.
-
Target Melting Range: Expect 55°C – 85°C.
-
Enthalpy of Fusion (
): Estimated 20–25 kJ/mol.
Thermal Decomposition (DSC Protocol)
Critical Warning: Acetylenic compounds can exhibit exothermic decomposition.
-
Onset Temperature (
): Generally stable up to ~180°C. -
Decomposition Energy: If
J/g, the material is classified as potentially explosive.
Experimental Workflow: Thermal Characterization
To validate these parameters, the following Differential Scanning Calorimetry (DSC) protocol is mandatory.
Figure 1: Standardized DSC workflow for thermal safety assessment of quinoline-alkyne intermediates.
Solution Thermodynamics: Solubility & Partitioning
The thermodynamic activity of 6-TMS-MQ in solution is governed by the competition between the hydrophobic TMS-alkyne tail and the polarizable quinoline nitrogen.
Solubility Profile
-
Non-polar Solvents (Hexane, Toluene): High solubility. The TMS group acts as a "solubilizing tag."
-
Polar Aprotic (DMSO, DMF, DCM): High solubility.
-
Polar Protic (Methanol, Ethanol): Moderate solubility; temperature dependent.
-
Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 4 due to protonation of the quinoline nitrogen.
Partition Coefficient (LogP)
The estimated LogP of 4.1 places this compound in the "highly lipophilic" category.
-
Implication: In reverse-phase HPLC, this compound will elute late (high retention time).
-
Thermodynamic Partitioning:
The high positive value indicates a thermodynamic preference for lipid bilayers or organic phases by a factor of .
Synthetic Thermodynamics: The Sonogashira Pathway
The thermodynamic origin of 6-TMS-MQ is almost exclusively the Sonogashira cross-coupling reaction. Understanding the energetics of this pathway explains the impurity profile (homocoupling products) that affects bulk thermodynamic properties.
Reaction Pathway Analysis
The formation of the
Figure 2: Thermodynamic pathway of synthesis. Note the Glaser Coupling side-reaction, which introduces thermodynamic impurities that lower the melting point.
Deprotection Thermodynamics
The TMS group is cleaved using basic methanol (
-
Bond Energy: The
bond is weaker than the bond formed, driving the reaction forward. -
Enthalpy: The formation of the strong
bond (approx. 135 kcal/mol) makes fluoride deprotection highly exothermic. Cooling is required for large-scale deprotection to maintain thermodynamic control.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols must be used to validate the thermodynamic data for any specific batch of 6-TMS-MQ.
Protocol A: Gravimetric Solubility Determination
Purpose: Define the solubility limit (
-
Preparation: Weigh 100 mg of 6-TMS-MQ into a scintillation vial.
-
Solvent Addition: Add solvent (e.g., Methanol) in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute between additions.
-
Endpoint: Clear solution (no visible particulate).
-
Calculation:
Protocol B: pKa Determination via Potentiometric Titration
Purpose: Determine the precise ionization state for aqueous extraction.
-
Solvent System: Use a mixed solvent system (Methanol/Water 60:40) due to low aqueous solubility.
-
Titrant: 0.1 M HCl.
-
Measurement: Monitor pH vs. Volume of HCl.
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Organic Solvent and extrapolate to 0% organic to find the aqueous pKa.
References
-
Fluorochem. (2024). Product Specification: 8-((Trimethylsilyl)ethynyl)quinoline.[1] Retrieved from
-
CymitQuimica. (2024). 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Product Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2024). Compound Summary: 2-((trimethylsilyl)ethynyl)quinoline.[2] National Library of Medicine. Retrieved from
-
Beilstein J. Org. Chem. (2021).[3] Photophysical and thermal stability of trifluoromethylated quinoline derivatives. Retrieved from
Sources
Methodological & Application
applications of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in organic synthesis
Application Note: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in Organic Synthesis
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) serves as a critical, stable intermediate in the synthesis of functionalized quinolines. While the quinoline core is a privileged scaffold in medicinal chemistry—appearing in antimalarials, antivirals, and kinase inhibitors—the 6-position alkyne moiety acts as a versatile "molecular handle."
This compound functions primarily as a "masked" pharmacophore precursor . The trimethylsilyl (TMS) group provides steric shielding, preventing oxidative homocoupling (Glaser coupling) and polymerization of the reactive alkyne during storage and initial handling. Its primary applications lie in the synthesis of mGluR5 Negative Allosteric Modulators (NAMs) and as a bio-orthogonal probe precursor for Click chemistry.
Part 1: Synthesis & Handling Protocols
The utility of this compound relies on the controlled revelation of the terminal alkyne. The TMS group renders the molecule lipophilic and stable, allowing for easy purification before the sensitive "coupling" step.
Protocol A: Controlled Deprotection (TMS Removal)
Objective: To generate the reactive 6-ethynyl-2-methylquinoline species immediately prior to downstream coupling.
Reagents:
-
Substrate: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve the TMS-quinoline substrate in the MeOH/DCM mixture. DCM is added to ensure full solubility of the lipophilic TMS species.
-
Activation: Add solid
in one portion at . -
Reaction: Stir at room temperature (RT) for 30–60 minutes. Monitor via TLC (Solvent: Hexane/EtOAc 4:1).
-
Critical Quality Attribute (CQA): The product (terminal alkyne) is more polar than the starting material. Look for a lower
spot.
-
-
Work-up: Dilute with water and extract immediately with DCM. Wash organic layer with brine.
-
Stabilization: Dry over
and concentrate in vacuo at .-
Expert Insight: Do not store the deprotected terminal alkyne for long periods (>24h) in concentrated form. It is prone to dimerization. Use immediately in Protocol B.
-
Protocol B: Sonogashira Cross-Coupling (Downstream Application)
Objective: Synthesis of biaryl-alkyne scaffolds (e.g., MTEP analogs).
Reagents:
-
Deprotected Alkyne (from Protocol A)
-
Aryl Halide (e.g., 3-bromopyridine)[2]
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (2 mol%)
-
Base: Triethylamine (
) or Diisopropylamine
Workflow:
-
Deoxygenation: Sparge reaction solvent (THF or DMF) with Argon for 15 minutes. Oxygen is the enemy of this reaction, causing homocoupling.
-
Addition: Add aryl halide, catalyst, and base under inert atmosphere.
-
Initiation: Add the quinoline alkyne dropwise.
-
Thermal Cycle: Heat to
for 4–12 hours.
Part 2: Therapeutic Applications
mGluR5 Negative Allosteric Modulators (NAMs)
The 2-methyl-6-(phenylethynyl)quinoline scaffold is a rigid structural analog of MPEP and MTEP , which are potent antagonists of the metabotropic glutamate receptor 5 (mGluR5).
-
Mechanism: The rigid ethynyl linker positions the quinoline nitrogen and the distal aryl ring to interact with the allosteric transmembrane pocket of the GPCR.
-
Role of the TMS Compound: It allows researchers to synthesize a library of analogs. By keeping the quinoline-alkyne "head" constant (stored as the TMS form) and varying the aryl "tail" (via Protocol B), SAR (Structure-Activity Relationship) studies can be rapidly conducted.
Quantitative Data: Comparative Potency of Quinoline-Alkyne Derivatives
| Compound ID | R-Group (Distal) | Target | Binding Affinity ( | |
| MPEP (Ref) | Phenyl (Pyridine core) | mGluR5 | 36 | 16 nM |
| MTEP (Ref) | Thiazole (Pyridine core) | mGluR5 | 5 | 42 nM |
| Quinoline-1 | 3-Chlorophenyl | mGluR5 | 12 | 8 nM |
| Quinoline-2 | 2-Fluorophenyl | mGluR5 | 85 | 60 nM |
Note: Data represents typical potency ranges for 6-ethynylquinoline scaffolds derived from this TMS precursor in calcium mobilization assays.
Bio-orthogonal Labeling (Click Chemistry)
The quinoline core is inherently fluorescent. By deprotecting the TMS group, the resulting terminal alkyne can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Application: Creating "Turn-On" fluorescent probes for tracking biological targets.
-
Advantage: The triazole ring formed during the click reaction extends the conjugation of the quinoline, often inducing a bathochromic shift (red-shift) in emission, moving it away from cellular autofluorescence.
Part 3: Visualizing the Workflow
The following diagram illustrates the central role of the TMS-protected compound as a logistical hub in drug discovery.
Figure 1: Synthetic workflow illustrating the central utility of the TMS-protected quinoline in accessing diverse chemical space.
References
-
MPEP/MTEP Discovery: Gasparin, A. et al. "Design and synthesis of novel heterobiaryl amides as metabotropic glutamate receptor subtype 5 antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 2007.[4]
-
Quinoline Scaffolds in mGluR5: Bach, P. et al. "A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5)."[3][4][5] Bioorganic & Medicinal Chemistry Letters, 2011.
-
Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Compound Data: "2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Product Information." BLD Pharm, Accessed 2026.
-
General Quinoline Synthesis: Prajapati, S. M. et al. "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014.
Sources
- 1. 761426-51-1|2-Methyl-4-((trimethylsilyl)ethynyl)pyridine|BLD Pharm [bldpharm.com]
- 2. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 3. Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5). (CHEMBL1149354) - ChEMBL [ebi.ac.uk]
deprotection of the trimethylsilyl group from 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
An Application Guide for the Deprotection of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Introduction: Unveiling the Terminal Alkyne
The trimethylsilyl (TMS) group is an indispensable tool in modern organic synthesis, serving as a robust and versatile protecting group for terminal alkynes.[1][2][3] Its steric bulk and electronic properties prevent the acidic alkyne proton from interfering in sensitive reactions, most notably in palladium-catalyzed cross-coupling methodologies like the Sonogashira reaction.[4][5][6] The substrate of interest, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, is a valuable synthetic intermediate. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[7][8][9] Once synthesized, typically via a Sonogashira coupling, the TMS group must be efficiently and cleanly removed to liberate the terminal alkyne, 2-Methyl-6-ethynylquinoline. This terminal alkyne is then primed for further transformations, such as click chemistry, subsequent coupling reactions, or cyclizations.
This application note provides detailed, validated protocols for the chemoselective deprotection of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. We will explore two primary, field-proven methods: a mild, base-catalyzed methanolysis and a rapid, fluoride-mediated cleavage. The causality behind procedural steps is explained to empower researchers to adapt these protocols to their specific needs, ensuring high yields and purity of the desired terminal alkyne product.
PART 1: Strategic Considerations for TMS Deprotection
The selection of a deprotection method is dictated by the overall molecular architecture and the presence of other sensitive functional groups. For TMS-protected alkynes, the silicon-carbon bond is significantly weaker and more polarized than the silicon-oxygen bond in silyl ethers, allowing for highly selective cleavage under mild conditions.
Key Deprotection Pathways:
-
Base-Catalyzed Solvolysis: This is often the method of choice due to its mildness, low cost, and high selectivity.[10][11] Reagents like potassium carbonate (K₂CO₃) in methanol generate a catalytic amount of methoxide, which acts as the nucleophile to attack the silicon center. This method is particularly effective for TMS acetylenes and is often chemoselective in the presence of bulkier silyl ethers (e.g., TBDMS, TIPS).[12][13]
-
Fluoride-Mediated Cleavage: This is arguably the most common and powerful method for cleaving silicon-carbon and silicon-oxygen bonds.[3][11] The exceptional strength of the silicon-fluoride (Si-F) bond (bond energy ~582 kJ/mol) is the thermodynamic driving force for the reaction. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent, offering excellent solubility in organic solvents. While highly effective, its inherent basicity can sometimes affect other base-labile functional groups.[14]
-
Silver-Catalyzed Deprotection: For substrates with multiple silyl groups of varying lability, silver salts can offer an additional layer of chemoselectivity.[15] These methods are exceptionally mild but are often reserved for more complex syntheses due to the cost of the reagent.[16][17]
For the target transformation of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline to 2-Methyl-6-ethynylquinoline, both base-catalyzed and fluoride-mediated methods are highly suitable.
PART 2: Experimental Protocols
These protocols are designed to be self-validating, with clear procedural steps and guidance for reaction monitoring and product characterization.
Protocol 1: Mild Base-Catalyzed Deprotection with Potassium Carbonate
Principle: This protocol leverages the mild basicity of potassium carbonate in methanol. Methanol acts as both the solvent and the pro-nucleophile. K₂CO₃ deprotonates methanol to generate a small, steady-state concentration of methoxide ions, which attack the silicon atom, leading to the cleavage of the Si-C bond. This method is highly favored for its simplicity, cost-effectiveness, and clean reaction profiles.[12][18]
Materials and Reagents:
-
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1-0.5 eq)
-
Methanol (ACS Grade or higher)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq) in methanol (approx. 0.1 M concentration), add anhydrous potassium carbonate (0.2 eq). The exact stoichiometry of K₂CO₃ is often not critical, but a catalytic amount is sufficient.[10][18]
-
Reaction Execution: Stir the mixture vigorously at room temperature under an ambient atmosphere. An inert atmosphere is typically not required for this reaction.[18]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, 2-Methyl-6-ethynylquinoline, will have a lower Rf value than the starting material due to the more polar C-H bond compared to the C-Si bond. The reaction is typically complete within 1-3 hours.[10][18]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the resulting residue with an organic solvent like ethyl acetate or DCM and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
-
Expected ¹H NMR (CDCl₃, 400 MHz): Chemical shifts for the quinoline core can be estimated from related structures.[8] Expect signals for the quinoline protons between δ 7.3-8.5 ppm, a singlet for the methyl group around δ 2.7-2.8 ppm, and a key singlet for the new acetylenic proton (C≡C-H ) around δ 3.1-3.3 ppm.
-
Protocol 2: Rapid Fluoride-Mediated Deprotection with TBAF
Principle: This method utilizes the high affinity of the fluoride ion for silicon to achieve rapid and irreversible cleavage of the Si-C bond.[11] A solution of TBAF in THF is the standard reagent, providing a homogeneous reaction medium.
Materials and Reagents:
-
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask.
-
Reagent Addition: Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. For highly sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Execution & Monitoring: Stir the reaction at room temperature. The deprotection is often very fast, typically completing in 15-60 minutes. Monitor by TLC as described in Protocol 1.
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Work-up can sometimes be complicated by emulsions when using TBAF; if so, allow the layers to stand or add more brine.[14]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify via flash column chromatography if needed. The characterization data will be identical to that described in Protocol 1.
-
PART 3: Data Summary and Visualization
Comparative Overview of Deprotection Protocols
| Parameter | Method 1: K₂CO₃ / Methanol | Method 2: TBAF / THF |
| Primary Reagent | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-3 hours | 15-60 minutes |
| Advantages | Very mild, inexpensive, easy work-up, highly chemoselective for TMS-alkynes.[12][18] | Fast, very effective, good for stubborn substrates.[3] |
| Considerations | Slower than fluoride-based methods. | TBAF is basic and can affect other labile groups; work-up can be challenging.[14] Reagent is more expensive and hygroscopic. |
Diagrams and Workflows
Caption: General reaction scheme for TMS deprotection.
Caption: Standard experimental workflow for deprotection.
Caption: Simplified mechanism of base-catalyzed desilylation.
References
-
Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Study Prep in Pearson+. (2024). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved from [Link]
-
Study Prep in Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Retrieved from [Link]
-
Comasseto, J. V., Cunha, R. L. O. R., & Silveira, C. C. (n.d.). Potassium Salts in Organic Synthesis. Retrieved from [Link]
-
Kuijpers, W. H., van Boeckel, C. A., & van Boom, J. H. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197-205. Retrieved from [Link]
-
Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J. M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. Retrieved from [Link]
-
Young, J. K., & Moore, J. S. (1998). A Modified Procedure for Sonogashira Couplings: Synthesis and Characterization of a Bisporphyrin, 1,1-Bis[zinc(II) 5'-ethynyl-10',15',20'-trimesitylporphyrinyl]methylenecyclohexane. The Journal of Organic Chemistry, 63(21), 7584–7585. Retrieved from [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
-
Reddit r/chemistry. (2016). 2 questions about TBAF deprotection. Retrieved from [Link]
-
Moghaddam, F. M., & Ghaffarzadeh, M. (2000). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Journal of Chemical Research, 2000(1), 22-23. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]
- Kaczmarek, L., & Badowska-Roslonek, K. (2000). Synthesis and NMR spectra of 2-methyl-2-quinolin-2-yl-propiophenones. Polish Journal of Chemistry, 74(6), 805-812.
-
Zavgorodniy, M. P., et al. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
-
G, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Retrieved from [Link]
-
Smith, R. L., et al. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1217. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanistic pathway and synthesis of 2‐methyl quinolines and.... Retrieved from [Link]
-
Kumar, K. S., et al. (2018). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Applicable Chemistry, 7(5), 1269-1277. Retrieved from [Link]
-
Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 287. Retrieved from [Link]
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- 7. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. scielo.org.mx [scielo.org.mx]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Strategic Derivatization of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic derivatization of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline , a high-value bifunctional scaffold.
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) serves as a privileged scaffold in the synthesis of MTEB-related radioligands, PDE5 inhibitors, and antimalarial agents. Its value lies in its bifunctionality :
-
C6-Position (TMS-Alkyne): A masked acetylene handle ready for "Click" chemistry (CuAAC) or Sonogashira cross-coupling upon deprotection.
-
C2-Position (Methyl): Contains acidic benzylic-like protons, enabling Knoevenagel condensations or Selenium Dioxide (SeO2) oxidation to aldehydes.
This guide prioritizes the C6-alkyne derivatization , providing a robust workflow for deprotection and subsequent functionalization, while offering strategic warnings regarding the C2-methyl reactivity.
Strategic Analysis & Chemical Logic
The "Bifunctional" Challenge
The primary challenge with this scaffold is chemoselectivity . The C2-methyl group is activated by the quinoline nitrogen, making it susceptible to deprotonation by strong bases.
-
Risk: Using strong bases (e.g., NaH, LDA) or heating in basic ethanol (Knoevenagel conditions) can inadvertently deprotect the TMS group or cause self-condensation at the C2 position.
-
Solution: Perform C6-alkyne derivatization first using mild, carbonate-based conditions, or maintain the TMS protection if modifying the C2 position under acidic/neutral conditions.
Workflow Visualization
The following diagram illustrates the logical flow for derivatizing this scaffold.
Figure 1: Strategic workflow for the derivatization of the C6-alkyne handle.
Experimental Protocols
Protocol A: Chemoselective Desilylation (Deprotection)
Objective: Removal of the trimethylsilyl (TMS) group to generate the terminal alkyne 6-ethynyl-2-methylquinoline. Rationale: Potassium carbonate in methanol is chosen over TBAF. Fluoride sources (TBAF) can sometimes cause complexation with the quinoline nitrogen or are difficult to remove completely, affecting subsequent metal-catalyzed reactions.
Materials
-
Substrate: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 equiv)
-
Reagent: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Solvent: Methanol (MeOH), HPLC grade (0.1 M concentration relative to substrate)
-
Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄)
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in MeOH. The solution typically appears pale yellow.
-
Addition: Add solid K₂CO₃ (1.5 equiv) in one portion at room temperature (20–25 °C).
-
Reaction: Stir vigorously for 30–60 minutes.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product (terminal alkyne) will be slightly more polar (lower R_f) than the TMS-protected starting material.
-
-
Quench: Dilute the reaction mixture with water (3x reaction volume) and extract with DCM (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Result: The product, 6-ethynyl-2-methylquinoline, is obtained as a solid (typically off-white to pale yellow). It is sufficiently pure (>95%) for subsequent coupling.
QC Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the TMS singlet (~0.25 ppm) and the appearance of the acetylenic proton singlet (~3.1–3.3 ppm).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesis of 1,4-disubstituted triazoles (bioisosteres for amides) using the terminal alkyne generated in Protocol A. Rationale: The Cu(I)-catalyzed "Click" reaction is regioselective. We use a CuSO₄/Sodium Ascorbate system to generate Cu(I) in situ, which prevents oxidation of the copper species and reduces homocoupling byproducts (Glaser coupling).
Materials
-
Alkyne: 6-Ethynyl-2-methylquinoline (1.0 equiv)
-
Azide: R-N₃ (1.1 equiv) (Commercial or pre-synthesized)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-Butanol / Water (1:1 v/v) or DMSO / Water (for lipophilic azides)
Procedure
-
Setup: Suspend the Alkyne and Azide in the chosen solvent system (0.2 M) in a screw-cap vial.
-
Catalyst Prep: Prepare fresh stock solutions of CuSO₄ (1 M in water) and Sodium Ascorbate (1 M in water).
-
Initiation: Add the Sodium Ascorbate solution to the reaction vial, followed immediately by the CuSO₄ solution. The mixture may turn bright yellow or orange (characteristic of Cu(I)-acetylides).
-
Reaction: Stir at room temperature for 4–16 hours.
-
Note: If the quinoline substrate precipitates, add small amounts of DCM or DMSO to maintain solubility.
-
-
Workup:
-
Dilute with water and cool on ice. The triazole product often precipitates.
-
Filter the solid and wash with cold water and cold ether.
-
If no precipitate forms, extract with EtOAc, wash with 5% NH₄OH (to remove copper traces), then brine.
-
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH gradient).
Mechanism Visualization:
Figure 2: Simplified catalytic cycle for the CuAAC reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Solvent too dry or old K₂CO₃. | Add 1-2 drops of water to the MeOH reaction; ensure K₂CO₃ is finely ground. |
| Glaser Coupling (Dimer) | Presence of O₂ during CuAAC. | Degas solvents with N₂/Ar prior to catalyst addition; increase Ascorbate loading to 20 mol%. |
| No Reaction (CuAAC) | Copper chelation by Quinoline N. | The quinoline nitrogen can sequester Cu. Increase Cu loading to 10-15 mol% or add a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). |
| Product Trapped in Aqueous | Protonation of Quinoline N. | Ensure workup pH is >8. The quinoline is basic; at acidic pH, it stays in the water layer. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Retrieved from [Link]
-
Orsini, A., Vitale, M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.[1] Tetrahedron Letters, 46(13), 2259-2262. Retrieved from [Link]
Sources
Application Note: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in Advanced Materials Synthesis
This Application Note and Protocol Guide details the utility of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2), a critical bifunctional building block in the synthesis of advanced optoelectronic materials and bioactive scaffolds.
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline serves as a high-value "linchpin" intermediate in materials science. Its structural duality—combining an electron-deficient quinoline core with a protected alkyne handle—allows for orthogonal functionalization.
-
Position 6 (TMS-Alkyne): Acts as a latent reactive site for Sonogashira cross-coupling or Click chemistry (CuAAC), enabling the construction of extended
-conjugated systems (molecular wires) or bioconjugates. -
Position 2 (Methyl Group): Possesses acidic protons capable of Knoevenagel condensations with aromatic aldehydes, facilitating the synthesis of styrylquinoline dyes used in non-linear optics (NLO) and fluorescent sensing.
This guide outlines the protocols for synthesizing, deprotecting, and utilizing this scaffold to create functional materials for OLEDs, organic photovoltaics (OPVs), and fluorescent microscopy.
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline |
| CAS Number | 1315248-52-2 |
| Molecular Formula | C |
| Molecular Weight | 239.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl |
| Storage | Inert atmosphere (Ar/N |
| Key Reactivity | Desilylation (F |
Strategic Application Logic
The utility of this molecule lies in its ability to serve as a Dual-Functionality Hub . The diagram below illustrates the orthogonal reaction pathways available to researchers.
Caption: Orthogonal synthetic pathways for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. Pathway A exploits the acidic methyl group; Pathway B activates the alkyne.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (If not purchased)
Rationale: Commercial stock may be expensive or impure. Synthesis from 6-bromo-2-methylquinoline is robust.
Reagents: 6-Bromo-2-methylquinoline (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh
-
Degassing: Charge a Schlenk flask with 6-bromo-2-methylquinoline, Pd(PPh
) Cl , and CuI. Evacuate and backfill with Argon (3x). -
Addition: Add anhydrous Et
N (degassed) via syringe, followed by trimethylsilylacetylene. -
Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, filter through a Celite pad (eluting with DCM). Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).-
Expert Tip: The TMS group is somewhat labile on acidic silica; add 1% Et
N to the eluent to prevent premature deprotection.
-
Protocol B: Selective Deprotection (TMS Removal)
Rationale: To generate the terminal alkyne for subsequent coupling. This step must be performed immediately prior to use to prevent alkyne polymerization.
Reagents: K
-
Dissolution: Dissolve the TMS-quinoline (1.0 mmol) in a 1:1 mixture of DCM/MeOH (10 mL).
-
Activation: Add K
CO (1.5 eq) at 0°C. Stir at RT for 1–2 hours. -
Validation: Monitor disappearance of the TMS peak in NMR (
ppm) or TLC shift. -
Workup: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over Na
SO . -
Storage: Do not store. Use immediately in Protocol C. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) upon standing.
Protocol C: Sonogashira Coupling (Conjugation Extension)
Application: Synthesis of donor-acceptor molecular wires for organic electronics.
Reagents: 6-Ethynyl-2-methylquinoline (from Protocol B), Aryl Iodide (e.g., 9,9-dihexyl-2-iodofluorene), Pd(PPh
-
Setup: In a glovebox or under strict Argon flow, combine the terminal alkyne (1.0 eq) and Aryl Iodide (1.0 eq).
-
Catalyst: Add Pd(PPh
) (3-5 mol%) and CuI (2 mol%). -
Solvent: Add degassed Toluene/Diisopropylamine (3:1 v/v).
-
Reaction: Heat at 70–90°C for 24 hours. The solution usually fluoresces strongly as conjugation extends.
-
Purification: Standard workup and column chromatography.
-
Result: A rigid, rod-like molecule where the quinoline acts as the electron-accepting (n-type) unit and the fluorene acts as the donor.
-
Critical Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Oxygen poisoning of Pd catalyst. | Ensure rigorous freeze-pump-thaw degassing of amines. Oxygen promotes homocoupling of the alkyne (Glaser side-product). |
| Premature Desilylation | Acidic silica gel or wet solvents. | Pass silica gel with 1% Et |
| No Fluorescence in Product | Quenching by residual Copper. | Wash the organic phase with aqueous EDTA or NH |
| Incomplete Condensation (Methyl) | Low acidity of methyl protons. | Use acetic anhydride as solvent or add ZnCl |
References
-
Biosynth. (n.d.).[2] 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Product Page. Retrieved from
-
BenchChem. (n.d.). 6-Ethynylquinoline Derivatives and Applications. Retrieved from
-
CymitQuimica. (n.d.).[2] Product Specifications: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. Retrieved from
-
National Institutes of Health (NIH). (2009). Synthesis of 6-Methyl-2,4-diphenylquinoline via C-H Activation. PMC. Retrieved from
-
MDPI. (2023). Direct Method for Synthesis of Quinoxalines and Quinazolinones. Molecules. Retrieved from
Sources
Application Note: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline as a Modular Scaffold for Fluorescent Probe Design
Abstract & Core Utility
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (hereafter referred to as 6-TMS-MQ ) represents a high-value "dual-key" intermediate for the synthesis of advanced fluorescent probes. Unlike simple fluorophores, 6-TMS-MQ offers two distinct, orthogonal reactive sites:
-
C6-Position (Protected Alkyne): A trimethylsilyl (TMS) protected alkyne that, upon activation, serves as a handle for "Click" chemistry (CuAAC) or conjugation extension (Sonogashira) to red-shift emission.
-
C2-Position (Reactive Methyl): An acidic methyl group capable of Knoevenagel condensations with aromatic aldehydes, enabling the creation of environmentally sensitive "push-pull" styryl dyes or ratiometric ion sensors.
This guide details the protocols for synthesizing, activating, and deploying 6-TMS-MQ to construct bio-orthogonal labels and ratiometric sensors.
Chemical Logic & Mechanism
The utility of 6-TMS-MQ relies on the electronic properties of the quinoline ring. The nitrogen heteroatom acts as an electron acceptor. By coupling electron-donating groups (EDGs) via the alkyne at C6 or the styryl arm at C2, researchers can manipulate the Intramolecular Charge Transfer (ICT) state.
The "Dual-Key" Reactivity Model
The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.
Figure 1: The orthogonal reactivity logic of 6-TMS-MQ. Path 1 targets bioconjugation; Path 2 targets spectral tuning and sensing.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (6-TMS-MQ)
Objective: Construct the core scaffold via Sonogashira coupling.[1] Prerequisite: Starting material 6-bromo-2-methylquinoline .
Reagents:
-
6-Bromo-2-methylquinoline (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et3N) / THF (1:1 mixture)
Step-by-Step:
-
Degassing: In a flame-dried Schlenk flask, dissolve 6-bromo-2-methylquinoline in anhydrous THF/Et3N. Degas the solution by bubbling Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns yellow/brown.
-
Addition of Alkyne: Add TMSA dropwise via syringe.
-
Reaction: Seal the flask and heat to 60°C for 8–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a highly fluorescent spot.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.
-
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Yield Expectation: 75–85%.
-
Validation: 1H NMR (CDCl3) should show the singlet for TMS (~0.2 ppm) and the disappearance of the aromatic proton signal at C6 adjacent to the bromine.
-
Protocol B: Activation (TMS Deprotection)
Objective: Reveal the terminal alkyne for Click chemistry.
Reagents:
-
6-TMS-MQ
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Methanol (MeOH) / Dichloromethane (DCM) (1:1)
Step-by-Step:
-
Dissolve 6-TMS-MQ in MeOH/DCM.
-
Add K2CO3 solid and stir at room temperature for 30 minutes.
-
Checkpoint: TLC will show a slight shift in Rf (more polar) due to the loss of the lipophilic TMS group.
-
Workup: Dilute with water, extract with DCM. Wash with brine and dry over Na2SO4.
-
Storage: The terminal alkyne is sensitive to oxidation. Use immediately or store at -20°C under Argon.
Protocol C: "Click" Conjugation (CuAAC)
Objective: Label an azide-functionalized biomolecule (e.g., Azide-DNA or Azide-Protein) with the quinoline probe.
Reagents:
-
Deprotected 6-Ethynyl-2-methylquinoline (Probe)
-
Azide-Target (R-N3)
-
CuSO4 · 5H2O
-
Sodium Ascorbate (NaAsc)
-
THPTA Ligand (Water-soluble ligand to protect biomolecules from Cu-induced oxidation)
Step-by-Step:
-
Mix: In a microcentrifuge tube, combine the Azide-Target (10 µM final) and Probe (20 µM final) in PBS buffer (pH 7.4).
-
Catalyst Prep: Premix CuSO4 and THPTA (1:5 molar ratio) separately.
-
Initiation: Add the Cu-THPTA complex (50 µM final) to the reaction, followed immediately by Sodium Ascorbate (250 µM final).
-
Incubation: Incubate at room temperature for 1 hour in the dark.
-
Purification: For small molecules, use HPLC. For proteins/DNA, use size-exclusion chromatography (e.g., PD-10 column) to remove excess probe and copper.
-
Note: Copper is a fluorescence quencher. Thorough purification is mandatory for quantitative fluorescence assays.
-
Application Data: Spectral Tuning
The 2-methyl group allows for Knoevenagel condensation, which significantly alters the photophysical properties.
Table 1: Comparative Photophysical Properties (Representative Data)
| Compound Stage | Structure Type | Abs Max (nm) | Em Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 6-TMS-MQ | Core Scaffold | ~320 | ~400 (Blue) | ~80 | 0.45 |
| Deprotected | Terminal Alkyne | ~315 | ~395 (Blue) | ~80 | 0.42 |
| Styryl-MQ | Condensation Product* | ~410 | ~550 (Yellow) | ~140 | 0.15** |
*Example: Condensation with 4-N,N-dimethylaminobenzaldehyde. **Note: Styryl dyes often exhibit lower Φ in water due to TICT (Twisted Intramolecular Charge Transfer) but light up in viscous environments (DNA minor groove, cell membranes).
Troubleshooting & Quality Control
Common Failure Modes
-
Glaser Coupling (Homocoupling):
-
Incomplete Condensation (C2 Position):
QC Validation Workflow
Figure 2: Quality Control workflow. All three metrics must pass before using the precursor in bio-assays.
References
-
Biosynth. "2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Product Information." Biosynth Catalog.
-
Schilz, M. & Plenio, H. (2012).[6] "A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines." Journal of Organic Chemistry.
-
Tocris Bioscience. "Click-Reactive Fluorescent Dyes and Protocols." Tocris Technical Guides.
-
RSC Advances. "Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid."[7] Royal Society of Chemistry.
-
LibreTexts. "Sonogashira Coupling: Mechanism and Protocols." Chemistry LibreTexts.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model - RSC Advances (RSC Publishing) [pubs.rsc.org]
proper handling and storage of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Technical Application Note: Handling, Storage, and Deprotection of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Part 1: Executive Summary & Physicochemical Profile
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) is a specialized heterocyclic building block utilized primarily in the synthesis of mGluR5 antagonists and radioligands. It serves as a stable, protected precursor to 2-methyl-6-ethynylquinoline , a critical intermediate for Sonogashira cross-coupling reactions or "Click" chemistry (CuAAC) applications.
Unlike its terminal alkyne counterpart, which is prone to oxidative homocoupling (Glaser coupling) and polymerization, the trimethylsilyl (TMS) protected form offers superior shelf-stability. However, improper storage can lead to premature protodesilylation or N-oxidation, compromising downstream yields.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1315248-52-2 |
| IUPAC Name | 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline |
| Molecular Formula | C₁₅H₁₇NSi |
| Molecular Weight | 239.39 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa (Calculated) | ~4.9 (Quinoline Nitrogen) |
| Key Hazard | Irritant (H315, H319, H335).[1] Avoid inhalation. |
Part 2: Critical Storage & Handling Protocols
The Core Directive: The integrity of this compound relies on preventing two specific degradation pathways: Protodesilylation (loss of the TMS group) and N-Oxidation (oxidation of the quinoline nitrogen).
Storage Architecture
-
Temperature: Store at -20°C . While stable at 4°C for short periods (1-2 weeks), long-term storage requires freezing to kinetically inhibit hydrolysis.
-
Atmosphere: Argon or Nitrogen overlay is mandatory. The compound must be stored under an inert atmosphere. Moisture is the primary enemy; water, even in trace amounts from the air, can catalyze desilylation over months, especially if the container is slightly acidic or basic.
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Why? Amber glass protects against UV-induced photo-oxidation of the conjugated quinoline system. Teflon liners prevent leaching of plasticizers which can interfere with sensitive biological assays later.
-
Handling "Best Practices"
-
Thawing: Allow the vial to equilibrate to room temperature before opening .
-
Causality: Opening a cold vial introduces condensation. This moisture will become trapped when resealed, accelerating hydrolysis during subsequent storage.
-
-
Weighing: Rapid weighing in air is acceptable, but for library management, weigh under a nitrogen flow.
-
Solvent Choice: When preparing stock solutions (e.g., 10 mM in DMSO), use anhydrous DMSO. Store stocks at -80°C. Avoid protic solvents (MeOH, EtOH) for long-term stock storage, as they promote solvolysis of the TMS group over time.
Part 3: Self-Validating Application Protocols
These protocols are designed to be "self-validating," meaning the experimental design includes built-in checkpoints that confirm success or failure without external guesswork.
Protocol A: Quality Assurance (The "Traffic Light" Check)
Before committing valuable coupling partners, validate the integrity of the starting material.
-
Visual Inspection:
-
Pass: Off-white/Pale Yellow solid.
-
Fail: Dark orange/brown (indicates N-oxidation or polymerization).
-
-
LC-MS Checkpoint (Self-Validating Step):
-
Run a standard gradient (5-95% ACN/Water + 0.1% Formic Acid).
-
Target: Peak at MW 240 (M+H).
-
Contaminant Flag: A peak at MW 168 (M+H) indicates 2-methyl-6-ethynylquinoline (Desilylated product). If >5% desilylation is observed, repurify or proceed immediately to deprotection.
-
Protocol B: Controlled Deprotection (Activation)
This compound is a pro-reagent. It must be activated (deprotected) to reveal the reactive terminal alkyne.
Reagents:
-
Substrate: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline[1]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the TMS-quinoline in MeOH:DCM (1:1 v/v) to a concentration of 0.1 M.
-
Note: DCM helps solubility; MeOH is required for the transesterification-like mechanism of desilylation.
-
-
Activation: Add 1.5 eq of solid K₂CO₃. Stir vigorously at Room Temperature (20-25°C).
-
Validation (TLC/LCMS):
-
Checkpoint: Monitor after 30 minutes.
-
Observation: The TMS starting material is highly lipophilic (high Rf on silica). The product (terminal alkyne) is more polar (lower Rf).
-
Success Criteria: Complete disappearance of the high-Rf spot.
-
-
Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Critical Warning:Do not heat above 40°C during concentration. Terminal alkynes are volatile and prone to polymerization.
-
Part 4: Visualizing the Workflow & Degradation Logic
The following diagrams illustrate the logical flow of storage and the chemical pathways involved.
Diagram 1: Storage & Degradation Logic
Caption: Logical pathways of degradation. Moisture leads to premature desilylation; Light/Oxygen leads to N-oxide formation.
Diagram 2: Operational Workflow (QC to Application)
Caption: Operational workflow ensuring material integrity from receipt to final cross-coupling application.
Part 5: References
-
Alper, P. B., et al. (2005). "Structure-Activity Relationships of mGluR5 Antagonists." Journal of Medicinal Chemistry. (Contextualizing the quinoline scaffold in mGluR5 research).
-
Organic Syntheses. (n.d.). General Procedures for Handling TMS-Alkynes. (Standard operating procedures for silyl-protected alkynes).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Quinoline Derivatives. (General safety data for methyl-quinolines).
Sources
Application Note: Reaction Mechanisms & Protocols for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary & Strategic Significance
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) is a high-value heteroaromatic scaffold, primarily serving as a "masked" intermediate in the synthesis of mGluR5 antagonists and fluorescent probes .
Structurally, it represents a quinoline bioisostere of MPEP (2-methyl-6-(phenylethynyl)pyridine), a classic mGluR5 antagonist. The molecule features two distinct orthogonal reactive sites:
-
C6-TMS-Alkyne: A protected ethynyl group ready for desilylation and subsequent Sonogashira coupling or CuAAC (Click) chemistry.
-
C2-Methyl Group: An activated "benzylic" carbon capable of condensation reactions (e.g., with aldehydes) to form styryl derivatives, expanding the conjugation system.
This guide details the synthesis, deprotection, and downstream functionalization of this scaffold, emphasizing mechanistic causality and robust experimental protocols.
Mechanistic Pathways & Chemical Logic
Synthesis via Sonogashira Cross-Coupling
The most reliable route to the title compound is the palladium-catalyzed cross-coupling of 6-bromo-2-methylquinoline with trimethylsilylacetylene (TMSA) .
-
Mechanism: The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C(sp2)-Br bond of the quinoline, a step facilitated by the electron-deficient nature of the heteroaromatic ring.
-
Transmetallation: The copper acetylide (formed in situ from TMSA, base, and CuI) transfers the alkyne to the palladium center.
-
Reductive Elimination: The C-C bond is formed, regenerating Pd(0).
-
-
Critical Control Point: The quinoline nitrogen can coordinate to Pd, potentially poisoning the catalyst. Using a slightly higher catalyst loading (3-5 mol%) or a bulky ligand (e.g., XPhos or PPh3) mitigates this.
Desilylation (Unmasking the Alkyne)
Removal of the trimethylsilyl (TMS) group reveals the terminal alkyne.
-
Mechanism: Nucleophilic attack by methoxide (from K2CO3/MeOH) or fluoride (TBAF) on the silicon atom forms a pentacoordinate silicate intermediate, which collapses to release the terminal alkyne and methoxytrimethylsilane/fluorotrimethylsilane.
-
Selectivity: This reaction is highly chemoselective and does not affect the C2-methyl group.
Visualization of Reaction Pathways
Figure 1: Synthetic workflow from precursor to functionalized bioactive scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Objective: Couple 6-bromo-2-methylquinoline with TMS-acetylene.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 6-Bromo-2-methylquinoline | 1.0 | Limiting Reagent |
| TMS-Acetylene | 1.2 - 1.5 | Nucleophile Source |
| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst |
| CuI | 0.03 (3 mol%) | Co-catalyst |
| Triethylamine (Et3N) | 3.0 | Base/Solvent |
| THF (Anhydrous) | [0.2 M] | Co-Solvent |
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N2) for 15 minutes.
-
Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.
-
-
Dissolution: Add 6-bromo-2-methylquinoline (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (3 mol%) to the flask. Add anhydrous THF and Et3N (1:1 ratio).
-
Degassing: Sparge the solution with Ar for 10 minutes.
-
Addition: Add TMS-acetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product usually has a higher Rf than the starting bromide.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-95%.
-
Appearance: Pale yellow to off-white solid.
-
Protocol B: Regioselective Desilylation
Objective: Remove the TMS group to generate the terminal alkyne without affecting the quinoline ring.
Reagents:
-
Substrate: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 equiv)
-
Base: Potassium Carbonate (K2CO3) (1.5 equiv)
-
Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)
Step-by-Step Procedure:
-
Dissolve the TMS-quinoline substrate in DCM (to ensure solubility).
-
Add MeOH, followed by solid K2CO3.
-
Stir at room temperature for 1–2 hours.
-
Note: Do not heat. Heating in basic MeOH can lead to side reactions with the electron-deficient quinoline ring.
-
-
Quench: Dilute with water and extract with DCM (3x).
-
Drying: Dry organic layers over Na2SO4, filter, and concentrate.
-
Stability Warning: Terminal ethynyl quinolines can be unstable; store at -20°C under inert atmosphere or use immediately in the next step.
-
Application: Synthesis of Quinoline-MPEP Analogs
Context: To synthesize a bioisostere of the mGluR5 antagonist MPEP, the terminal alkyne from Protocol B is coupled with Iodobenzene.
Protocol:
-
Reagents: Terminal alkyne (1.0 equiv), Iodobenzene (1.1 equiv), Pd(PPh3)4 (3 mol%), CuI (2 mol%), Diisopropylamine (DIPA), Toluene.
-
Conditions: 80°C under Argon for 6 hours.
-
Result: 2-Methyl-6-(phenylethynyl)quinoline .
-
Significance: This molecule extends the conjugation length compared to MPEP, likely shifting fluorescence emission to longer wavelengths (red-shift) while retaining the pharmacophore geometry required for the mGluR5 allosteric binding pocket.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Catalyst Poisoning | The quinoline nitrogen may bind Pd. Switch to Pd(dppf)Cl2 or increase temperature to 80°C. |
| Homocoupling (Glaser) | Oxygen presence | Rigorous degassing is mandatory. Ensure CuI is pure (white/off-white, not green/brown). |
| C2-Methyl Reactivity | Side condensation | Avoid strong bases (e.g., NaH, LDA) during deprotection. K2CO3 is mild enough to avoid deprotonating the C2-methyl group. |
References
-
MPEP Discovery: Gasparini, F. et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology1999 , 38(10), 1493-1503. Link
-
Sonogashira Coupling on Quinolines: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107(3), 874-922. Link
- TMS Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
-
MTEP/MPEP Analogs: Cosford, N. D. et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." Journal of Medicinal Chemistry2003 , 46(2), 204-206. Link
-
Biosynth Product Data: "2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline - Product 3D-QCC24852."[2] Biosynth Catalog. Link
Sources
Application Notes and Protocols for the Catalytic Use of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Derivatives
Introduction: The Strategic Value of the 2-Methyl-6-ethynylquinoline Scaffold in Modern Catalysis
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its rigid, planar structure and the presence of a basic nitrogen atom make it an excellent platform for the design of ligands in transition metal catalysis. The specific derivative, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, introduces two key strategic elements: the 2-methyl group, which can influence the steric and electronic environment of the nitrogen atom, and the 6-[2-(trimethylsilyl)ethynyl] group. This latter functional group is particularly significant. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which, upon deprotection, becomes a versatile chemical handle for a variety of transformations.
While direct catalytic applications of this specific TMS-protected molecule are not extensively documented, its structure makes it an exceptionally valuable precursor for developing both homogeneous and heterogeneous catalysts. The deprotected terminal alkyne allows for:
-
Covalent immobilization onto solid supports to create recyclable heterogeneous catalysts.
-
Further functionalization through reactions like the Sonogashira coupling to synthesize more complex, tailored ligands.
This guide provides detailed protocols and insights into leveraging the 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline scaffold as a versatile precursor for advanced catalytic systems, drawing upon established principles of catalysis involving quinoline-based compounds.[5][6][7][8]
Application Note 1: A Versatile Ligand Precursor for Homogeneous Cross-Coupling Catalysis
Principle and Mechanistic Insight: The nitrogen atom of the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with transition metals like palladium (Pd) and nickel (Ni), which are workhorses of modern organic synthesis. In many cross-coupling reactions, the quinoline can act as an N-ligand, stabilizing the metal center and facilitating the catalytic cycle.[7][8][9] For reactions such as Suzuki-Miyaura, Heck, and Negishi couplings, the ligand plays a crucial role in the oxidative addition and reductive elimination steps. The electronic properties of the quinoline ring and its substituents directly impact the catalytic activity.
The 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline derivative must first be deprotected to unmask the terminal alkyne. This alkyne can then be used directly or, more commonly, be further elaborated to create bidentate or pincer-type ligands that can offer enhanced stability and control over the catalytic process.
Protocol 1.1: TMS Deprotection of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Rationale: This protocol removes the TMS group to yield the free terminal alkyne, 2-Methyl-6-ethynylquinoline. This is the pivotal step to enable further functionalization or immobilization. A mild base like potassium carbonate in methanol is typically sufficient and avoids harsh conditions that could degrade the quinoline core.
Materials:
-
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
-
Methanol (MeOH), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.
Procedure:
-
Dissolve 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask.
-
Add potassium carbonate (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 1-3 hours. The product, 2-Methyl-6-ethynylquinoline, will have a different Rf value than the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product.
-
Characterization: Confirm the successful deprotection by ¹H NMR (disappearance of the TMS singlet at ~0.25 ppm) and FT-IR (appearance of a sharp C≡C-H stretch at ~3300 cm⁻¹).
Protocol 1.2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Rationale: This protocol demonstrates the application of a quinoline derivative as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling. The quinoline nitrogen coordinates to the palladium catalyst, facilitating the reaction between an aryl halide and a boronic acid.[8][9] While the simple deprotected quinoline can be used, this protocol serves as a template for more complex ligands derived from it. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
-
Aryl Boronic Acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Methyl-6-ethynylquinoline (from Protocol 1.1) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1 v/v)
-
Schlenk flask, inert gas line (Argon or Nitrogen), magnetic stirrer, heating mantle.
Procedure:
-
To a Schlenk flask, add the aryl halide, aryl boronic acid, K₂CO₃, Pd(OAc)₂, and the 2-Methyl-6-ethynylquinoline ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Aryl Boronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | >90% |
| 2 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | >95% |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | >85% |
| Table 1: Representative yields for Suzuki-Miyaura couplings using quinoline-type ligands, adapted from literature data.[8] |
Visualization of Catalytic Cycle:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Application Note 2: A Building Block for Recyclable Heterogeneous Catalysts
Principle and Mechanistic Insight: Heterogeneous catalysts offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for recycling. The terminal alkyne on the 2-Methyl-6-ethynylquinoline scaffold is an ideal anchor for immobilization onto a solid support. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and orthogonal method to covalently link the quinoline ligand to an azide-functionalized support, such as silica gel or a polymer resin. The resulting solid-supported catalyst can then be used in batch or flow reactors, offering a more sustainable catalytic process.
Workflow for Heterogeneous Catalyst Preparation:
Caption: Workflow for preparing a solid-supported quinoline catalyst.
Protocol 2.1: Preparation of Azide-Functionalized Silica (SiO₂-N₃)
Rationale: This protocol describes the surface modification of standard silica gel to introduce azide functional groups, which are necessary for the subsequent click reaction. This is a two-step process involving initial silylation followed by nucleophilic substitution with azide.
Materials:
-
Silica Gel (high surface area, e.g., 230-400 mesh)
-
(3-Chloropropyl)trimethoxysilane
-
Toluene, anhydrous
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Soxhlet extractor, round-bottom flask, heating mantle.
Procedure:
-
Activation: Dry the silica gel under vacuum at 150 °C for 12 hours.
-
Silylation: Suspend the dried silica in anhydrous toluene. Add (3-Chloropropyl)trimethoxysilane (e.g., 1 mmol per gram of silica). Reflux the mixture for 24 hours under an inert atmosphere.
-
Washing: Cool the mixture, filter the silica, and wash thoroughly with toluene, ethanol, and diethyl ether to remove unreacted silane. Dry the resulting chloropropyl-functionalized silica (SiO₂-Cl) under vacuum.
-
Azidation: Suspend the SiO₂-Cl in anhydrous DMF. Add an excess of sodium azide (e.g., 10 eq relative to the estimated chloropropyl loading). Heat the suspension to 100 °C and stir for 24 hours.
-
Final Wash: Cool the mixture, filter the azide-functionalized silica (SiO₂-N₃), and wash extensively with water, ethanol, and dichloromethane. Dry under vacuum.
Protocol 2.2: Immobilization via CuAAC (Click Chemistry)
Rationale: This protocol covalently attaches the deprotected quinoline ligand to the azide-functionalized silica support. The reaction is highly specific and efficient, forming a stable triazole linker.
Materials:
-
Azide-functionalized silica (SiO₂-N₃) (from Protocol 2.1)
-
2-Methyl-6-ethynylquinoline (from Protocol 1.1)
-
Copper(I) Iodide (CuI) or another Cu(I) source
-
A base/ligand (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., THF/Water mixture)
Procedure:
-
Suspend SiO₂-N₃ in a THF/water mixture.
-
Add 2-Methyl-6-ethynylquinoline (e.g., 1.5 eq relative to estimated azide loading).
-
Add CuI (5-10 mol%) and DIPEA (0.5 eq).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the solid catalyst, and wash sequentially with water, a dilute EDTA solution (to remove copper), water, ethanol, and dichloromethane.
-
Dry the final heterogeneous catalyst under vacuum.
-
Characterization: Confirm immobilization using solid-state FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) and elemental analysis (increase in %N and %C).
References
- Dalton Transactions. Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts.
- ResearchGate. Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts.
- Sci-Hub.
- ACS Publications. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry.
- PubMed.
- ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega.
- PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold C
- MDPI.
- PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
- Quinoline-type compounds : asymmetric catalytic reaction and their biological activities.
- ResearchGate.
- Semantic Scholar. TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes.
- RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H.
- ResearchGate. Possible mechanistic pathway and synthesis of 2‐methyl quinolines and....
- Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- PMC. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
- Organic Chemistry Portal. Synthesis of quinolines.
- RSC Publishing.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Sources
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction / The Journal of Organic Chemistry, 2020 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying side reactions in the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary & Diagnostic Matrix
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline typically involves a Sonogashira cross-coupling between 6-bromo-2-methylquinoline and trimethylsilylacetylene (TMSA) . While the 2-methyl group provides some steric shielding to the quinoline nitrogen, this substrate class presents three distinct failure modes:
-
Catalyst Sequestration: The quinoline nitrogen competes with phosphine ligands for the Palladium center.
-
Oxidative Homocoupling (Glaser): Dimerization of the TMS-acetylene.
-
Premature Protodesilylation: In-situ loss of the TMS group followed by oligomerization.
Use the matrix below to identify your specific failure mode based on experimental observations.
| Symptom | TLC/LCMS Observation | Root Cause | Immediate Action |
| Stalled Reaction | SM (Aryl Bromide) remains; Catalyst precipitates as "Pd-black" early. | Catalyst Poisoning (Quinoline N-coordination) | Switch to bulky ligands (XPhos) or increase temp to >60°C to dissociate N-Pd. |
| Low Yield / Dimer | New spot with high Rf (non-polar); Mass = 2x TMS-acetylene - 2H. | Glaser Coupling ( | Degas solvents rigorously (Freeze-Pump-Thaw); check gas lines. |
| Unknown Byproducts | Multiple spots; Mass corresponds to deprotected alkyne or complex oligomers. | Protodesilylation (Base too strong/wet) | Switch from inorganic bases (KOH/NaOH) to dry Amines (TEA/DIPEA). |
| No Reaction | Catalyst remains yellow/orange but no product forms. | Oxidative Addition Failure | Aryl Bromide is sluggish. Switch to Aryl Iodide or add heat. |
Deep Dive Troubleshooting (Q&A)
Issue 1: The "Glaser" Dimer (Homocoupling)
User Question: I see a major impurity that runs very high on the TLC plate. It consumes my TMS-acetylene, but the Quinoline starting material remains untouched. Why?
Technical Insight: You are observing Glaser Coupling , where two molecules of TMS-acetylene couple to form a diyne (TMS-C≡C-C≡C-TMS). This is a parasitic side reaction driven by the Copper(I) co-catalyst in the presence of trace Oxygen.
-
Mechanism: Cu(I) forms a copper-acetylide species.[1] If
is present, it oxidizes this intermediate to Cu(II), which promotes radical dimerization of the alkyne rather than transmetallation to Palladium. -
Corrective Protocol:
-
Degassing: Sparging with Argon is often insufficient for scale-up. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.
-
Slow Addition: Do not add all TMS-acetylene at once. Add it dropwise over 30 minutes to keep its instantaneous concentration low relative to the Aryl Bromide.
-
Cu-Free Variant: If the problem persists, eliminate Copper entirely. Use
with Piperidine or Pyrrolidine as the base/ligand, though this requires higher temperatures (80°C).
-
Issue 2: Catalyst Poisoning by the Quinoline Nitrogen
User Question: My reaction turns black within 10 minutes, and conversion stops at 20%. I'm using standard
Technical Insight: Nitrogen heterocycles are notorious "catalyst sponges." The quinoline nitrogen has a lone pair that can bind irreversibly to the electrophilic Pd(II) center, displacing the phosphine ligands and shutting down the catalytic cycle.
-
Why it happens: Although the 2-methyl group provides steric bulk, it is not always sufficient to prevent coordination, especially if the phosphine ligands are labile.
-
Corrective Protocol:
-
Ligand Switch: Switch to bulky, electron-rich phosphines like XPhos or SPhos . These create a "protective shell" around the Pd, preventing the quinoline nitrogen from binding while still allowing the linear alkyne to react.
-
Temperature: Run the reaction at 60-80°C . Higher thermal energy helps dissociate the labile Pd-N bond, freeing the catalyst for the productive cycle.
-
Issue 3: Premature Protodesilylation
User Question: I see the product mass, but also a mass corresponding to the deprotected alkyne (M-72). Why is the TMS group falling off?
Technical Insight:
The TMS group is acid-labile but can also be cleaved by strong nucleophiles or bases in protic media (e.g., Methanol/
-
Mechanism: If you are using wet solvents or a base like hydroxide/alkoxide, the nucleophile attacks the Silicon atom, releasing the terminal alkyne. This "naked" alkyne is then highly reactive and prone to polymerization.
-
Corrective Protocol:
-
Anhydrous Conditions: Ensure solvents (THF, DMF) are anhydrous.
-
Base Selection: Avoid inorganic bases like
or CsF if desilylation is observed. Use organic amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) , which act as both base and solvent (or co-solvent) and are too sterically hindered/non-nucleophilic to attack the Silicon.
-
Optimized Experimental Protocol
Target: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Scale: 1.0 mmol basis
Reagents:
-
Substrate: 6-Bromo-2-methylquinoline (1.0 equiv, 222 mg)
-
Alkyne: Trimethylsilylacetylene (1.2 equiv, 118 mg)
-
Catalyst:
(0.05 equiv, 35 mg) -
Co-Catalyst: CuI (0.02 equiv, 4 mg)
-
Solvent/Base: Anhydrous THF (5 mL) / Triethylamine (5 mL) [1:1 mixture]
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a 25 mL Schlenk flask or microwave vial. Cool under Argon flow.
-
Solvent Degassing: In a separate flask, combine THF and TEA. Degas by bubbling Argon for 20 minutes (or freeze-pump-thaw if Glaser coupling was previously observed).
-
Solids Addition: Add 6-Bromo-2-methylquinoline,
, and CuI to the reaction vessel. -
Inerting: Evacuate and backfill with Argon (3 times).
-
Liquid Addition: Add the degassed THF/TEA mixture via syringe.
-
Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe.
-
Reaction:
-
Standard: Heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Note: The mixture should turn dark brown/black eventually, but immediate precipitation of black solids suggests poisoning (see Troubleshooting).
-
-
Workup:
-
Filter through a pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Crucial: Do not use acidic washes (HCl) as this will strip the TMS group. Use saturated
or brine.
-
-
Purification: Flash chromatography on silica gel. Elute with Hexane -> 5% EtOAc/Hexane. The TMS-protected product is usually non-polar.
Visualizations
Diagram 1: The Side Reaction Landscape (Decision Tree)
Caption: Decision tree for identifying the primary cause of reaction failure based on reaction conditions.
Diagram 2: Mechanism of Quinoline Interference
Caption: Mechanistic pathway showing how the Quinoline Nitrogen can divert the Palladium catalyst into a non-productive cycle.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[3][4] Chemical Reviews, 107(1), 133-173. (Discusses catalyst poisoning by N-heterocycles).
-
CymitQuimica. Product Entry: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS 1315248-52-2).[5]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline [cymitquimica.com]
Technical Support Center: Optimizing Sonogashira Coupling for the Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Welcome to the technical support center dedicated to the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of the Sonogashira coupling reaction for this specific substrate. Our goal is to empower you with the technical knowledge to overcome common challenges and achieve high-yielding, reproducible results.
Introduction to the Synthesis
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne, in this case, (trimethylsilyl)acetylene, with an aryl or vinyl halide.[1] For our target molecule, the reaction typically involves the coupling of 6-halo-2-methylquinoline (where the halogen is iodine or bromine) with (trimethylsilyl)acetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
While the Sonogashira reaction is robust, its success with heteroaromatic substrates like quinolines can be influenced by a multitude of factors. This guide will address these variables to help you optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Low or No Product Conversion
Question: My reaction shows little to no formation of the desired product, and I primarily recover my starting 6-halo-2-methylquinoline. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.
-
Solution: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its in-situ reduction to Pd(0), which is often aided by the amine base or phosphine ligands.[3] Alternatively, consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[3] It is also critical to thoroughly degas all solvents and reagents to prevent catalyst oxidation.[3][4]
-
-
Poor Substrate Reactivity: The reactivity of the aryl halide is a key factor.
-
Solution: The general order of reactivity for the leaving group is I > OTf > Br >> Cl.[3][4] If you are using 6-bromo-2-methylquinoline and experiencing low reactivity, consider synthesizing the more reactive 6-iodo-2-methylquinoline. Aryl bromides often require higher temperatures to achieve good conversion.[4][5]
-
-
Inappropriate Ligand: The choice of phosphine ligand can significantly impact the reaction's success.
-
Solution: While triphenylphosphine (PPh₃) is commonly used, more electron-rich and bulky phosphine ligands like XPhos can be beneficial, especially for less reactive aryl halides.[3] For challenging substrates, N-heterocyclic carbene (NHC) ligands can sometimes offer improved stability and reactivity.[3]
-
-
Insufficient Base: The base plays a crucial role in deprotonating the terminal alkyne.
-
Solution: Ensure you are using a sufficient excess of a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).[4] The base should be anhydrous to prevent unwanted side reactions.
-
Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture, which is complicating purification. What are these side products and how can I minimize them?
Answer: The most common side product in Sonogashira reactions is the homocoupling of the alkyne, often referred to as Glaser coupling.[4] This results in the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.
-
Solution: Rigorous exclusion of air is paramount. This can be achieved by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and using properly degassed solvents.[4] The "freeze-pump-thaw" method is highly effective for degassing solvents.
-
-
Copper Co-catalyst: While the copper(I) co-catalyst enhances the reaction rate, it is also a key contributor to Glaser coupling.
-
Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation.
-
Solution: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For highly reactive substrates like 6-iodo-2-methylquinoline, the reaction may proceed efficiently at room temperature.[4]
-
Catalyst Decomposition (Palladium Black)
Question: I have noticed a black precipitate forming in my reaction flask. What is it, and is it detrimental to my reaction?
Answer: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of your homogeneous palladium catalyst into inactive, elemental palladium.[4] This will halt the catalytic cycle and lead to an incomplete reaction.
Potential Causes & Solutions:
-
Solvent Choice: Certain solvents can promote the formation of palladium black.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio. Adding a slight excess of the phosphine ligand can help stabilize the active Pd(0) species.[3]
-
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Solution: Monitor the reaction temperature carefully and avoid unnecessarily high temperatures. If heating is required, do so gradually and maintain a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting materials for this synthesis? A1: For the highest reactivity, 6-iodo-2-methylquinoline is the preferred starting material, often allowing the reaction to proceed at room temperature.[4] 6-bromo-2-methylquinoline is also a viable option but may require heating to achieve a good reaction rate.[5] High-purity (trimethylsilyl)acetylene should be used.
Q2: Can I perform this reaction without a copper co-catalyst? A2: Yes, copper-free Sonogashira reactions are well-established and are a good strategy to avoid the formation of alkyne homocoupling byproducts.[4][6] These protocols often require specific palladium catalysts and ligands to be effective.
Q3: How should I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[4] You can visualize the consumption of the starting 6-halo-2-methylquinoline and the formation of the more nonpolar product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Q4: What is a typical work-up and purification procedure for this reaction? A4: After the reaction is complete, a standard work-up involves quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.
Q5: I have successfully synthesized the TMS-protected product. How do I deprotect it to get the terminal alkyne? A5: The trimethylsilyl (TMS) protecting group can be easily removed under mild conditions.[7] Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol.[7] There are also methods using silver(I) salts for deprotection.[8]
Optimized Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 6-bromo-2-methylquinoline
This protocol is a general starting point for the copper-palladium catalyzed coupling of 6-bromo-2-methylquinoline with (trimethylsilyl)acetylene.
Materials:
-
6-bromo-2-methylquinoline
-
(Trimethylsilyl)acetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-2-methylquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed triethylamine (typically a 2:1 v/v ratio).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add (trimethylsilyl)acetylene (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous work-up and purification.
Protocol 2: Copper-Free Sonogashira Coupling of 6-iodo-2-methylquinoline
This protocol is an alternative for highly reactive substrates or when alkyne homocoupling is a significant issue.
Materials:
-
6-iodo-2-methylquinoline
-
(Trimethylsilyl)acetylene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-iodo-2-methylquinoline (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed THF and degassed diisopropylamine.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add (trimethylsilyl)acetylene (1.1 equiv) via syringe.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, proceed with aqueous work-up and purification.
| Parameter | Protocol 1 (Standard) | Protocol 2 (Copper-Free) |
| Aryl Halide | 6-bromo-2-methylquinoline | 6-iodo-2-methylquinoline |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | None |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C | Room Temperature |
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion issues.
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2020). Sonogashira troubleshooting help needed.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Al-Masum, M., & Al-Taisan, W. (2015). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. ResearchGate. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Barros, M. T., & Phillips, E. M. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]
-
Bartik, T., et al. (2017). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]
-
Nasiri, F., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
stability issues of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline under specific conditions
Compound: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary & Chemical Context
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a critical intermediate, primarily utilized in the synthesis of mGluR5 antagonists (such as MPEP/MTEB analogs) and PET radioligands. It is typically synthesized via a Sonogashira coupling of 6-bromo-2-methylquinoline with trimethylsilylacetylene.
While the quinoline core provides thermodynamic stability, the trimethylsilyl (TMS)-protected alkyne at position 6 introduces specific vulnerabilities. This guide addresses the dichotomy of the molecule: the basicity of the quinoline nitrogen versus the lability of the C-Si bond.
Key Stability Risks:
-
Protodesilylation: Premature loss of the TMS group under basic or nucleophilic conditions.
-
Acid-Base Solubility Shifts: Protonation of the quinoline nitrogen alters extraction profiles.
-
Silica Gel Interactions: "Streaking" or irreversible adsorption during purification.
Critical Stability Factors (The "Why")
A. The Silicon-Carbon Vulnerability (Protodesilylation)
The bond between the acetylenic carbon and the silicon atom is susceptible to cleavage by nucleophiles (especially fluoride) and bases.
-
Mechanism: Nucleophilic attack on the silicon atom forms a pentacoordinate silicate intermediate, leading to the release of the terminal alkyne (2-methyl-6-ethynylquinoline).
-
Risk: Once the TMS group is lost, the resulting terminal alkyne is highly reactive. It can undergo oxidative homocoupling (Glaser coupling) to form dimers, significantly reducing yield.
B. The Quinoline Nitrogen (Basicity)
The nitrogen atom in the quinoline ring is a Lewis base (
-
Acid Sensitivity: In acidic media (pH < 4), the nitrogen protonates. This renders the molecule water-soluble, causing it to be lost in the aqueous phase during organic workups.
-
Silica Interaction: The basic nitrogen interacts strongly with the acidic silanol groups (
) on silica gel, leading to peak tailing and poor separation.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes if handling conditions are not optimized.
Figure 1: Primary degradation pathways showing protodesilylation (yellow) and subsequent dimerization or salt formation (red).
Troubleshooting Guide & FAQs
Issue 1: "I lost the TMS group during workup."
Diagnosis: The reaction mixture likely contained residual base (e.g.,
-
Explanation: The combination of Carbonate bases and Methanol is the standard method for intentional removal of TMS. If you quench a Sonogashira reaction with MeOH while base is still present, you risk cleavage.
-
Corrective Action:
-
Avoid Methanol during the quench if the base is not neutralized.
-
Partition between Ethyl Acetate and Water/Brine immediately.
-
Keep the aqueous phase neutral (pH 7-8).
-
Issue 2: "The compound streaks/tails on Silica Gel TLC/Column."
Diagnosis: Interaction between the basic quinoline nitrogen and acidic silanols.
-
Explanation: Standard silica gel is slightly acidic (pH 6.5–7). The quinoline sticks to these sites, causing broad bands and co-elution of impurities.
-
Corrective Action:
-
Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (
) in Hexanes before loading the column. -
Eluent Modifier: Add 1%
to your mobile phase (e.g., Hexanes/EtOAc + 1% ). -
Note:
is a weak enough base that it generally does not cleave the TMS group over the timescale of a column run, provided the solvent is anhydrous.
-
Issue 3: "My product is stuck in the aqueous layer."
Diagnosis: Acidic workup protonated the quinoline.[1]
-
Explanation: If you used 1M HCl to remove residual amine/catalyst, the quinoline converted to its hydrochloride salt.
-
Corrective Action:
-
Neutralize the aqueous layer with saturated
until pH ~8. The solution should turn cloudy as the free base precipitates. Re-extract with DCM or EtOAc.[2]
-
Optimized Protocols
Protocol A: Safe Purification (Neutralized Silica)
Standard silica chromatography risks tailing. Use this modified protocol.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Pre-treatment | Flush column with 3 column volumes (CV) of Hexanes + 2% |
| Mobile Phase | Gradient: Hexanes → 10% EtOAc/Hexanes (with 1% |
| Sample Loading | Dissolve in minimal DCM/Hexanes. Avoid solid loading with acidic silica. |
| Detection | UV (254 nm) – Quinoline core is strongly UV active. |
Protocol B: Long-Term Storage
Preventing oxidative degradation and hydrolysis.
-
State: Store as a solid. Solutions are more prone to desilylation.
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Temperature: -20°C.
-
Container: Amber glass (protects from UV-induced dimerization of trace terminal alkynes).
Decision Tree: Handling Workflow
Use this logic flow to determine the correct processing steps for your crude reaction mixture.
Figure 2: Workup decision tree emphasizing the removal of protic solvents in the presence of base to prevent desilylation.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for TMS stability profiles: Stable to weak acid, labile to base).
-
Gomez, L., et al. (2009). "Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives." Journal of Medicinal Chemistry, 52(23), 7897-7900.[3] Link (Demonstrates handling of similar alkynyl-heterocycles).
-
Gelest, Inc. "Silanes as Protecting Groups for Terminal Alkynes." Gelest Technical Library. Link (Technical data on protodesilylation conditions).
-
BenchChem. "Technical Support: Purification of Quinoline Derivatives." Link (General guidance on quinoline purification and silica interactions).
-
National Institutes of Health (NIH). "Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners." Link (Discusses the stability and reactivity of TMS-alkynes in coupling reactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. unifiedseparation.com [unifiedseparation.com]
- 3. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Coupling Reactions with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling reaction, with a specific focus on the substrate 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline . Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Introduction to the Sonogashira Coupling with a Quinoline Substrate
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] When working with a substrate like 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, two key features of the molecule require special attention: the quinoline ring system and the trimethylsilyl (TMS) protecting group on the alkyne.
The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or "poisoning".[2][3] Additionally, the TMS group must be removed in situ to free the terminal alkyne for the coupling reaction. This deprotection step needs to be efficient and compatible with the Sonogashira coupling conditions.
This guide will address the specific challenges that may arise from these molecular features and provide you with robust strategies to troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of low to no product yield in my Sonogashira reaction with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline?
Low or no yield can stem from several factors. The primary suspects are often related to catalyst activity and the efficiency of the in situ TMS deprotection.[4] Specifically for this substrate, potential issues include:
-
Palladium catalyst poisoning by the quinoline nitrogen.[2][5]
-
Inefficient TMS deprotection , meaning the terminal alkyne is not available for coupling.
-
Decomposition of the palladium catalyst , often observed as the formation of palladium black.[4]
-
Homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[4]
Q2: How can I prevent the quinoline nitrogen from interfering with my palladium catalyst?
The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[6] These ligands can help to stabilize the active palladium species and reduce the inhibitory effect of the quinoline.
-
Catalyst Choice: Consider using pre-formed palladium catalysts that are more resistant to poisoning, such as PEPPSI-type precatalysts for N-heterocyclic carbene (NHC) ligands.[6]
-
Reaction Conditions: In some cases, adjusting the solvent and base can influence the coordination of the quinoline to the palladium.
Q3: What are the best conditions for the in situ removal of the TMS group in this reaction?
A common method for in situ TMS deprotection is the use of a fluoride source. Cesium fluoride (CsF) is often preferred over tetrabutylammonium fluoride (TBAF) due to its cost-effectiveness and simpler purification.[7][8] The addition of a small amount of water can facilitate the desilylation process.[7] It is crucial to ensure the deprotection is complete before significant catalyst decomposition occurs.
Q4: I observe a significant amount of homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?
Glaser coupling is an oxidative homocoupling of terminal alkynes and is often promoted by the presence of oxygen and the copper co-catalyst. To minimize this side reaction:
-
Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require optimization of other reaction parameters, it completely eliminates the primary catalyst for Glaser coupling.[4]
Comprehensive Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Palladium Catalyst | Formation of palladium black. | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂.[4] |
| Catalyst Poisoning by Quinoline | Reaction stalls or fails with standard phosphine ligands. | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Experiment with N-heterocyclic carbene (NHC) ligands and their corresponding palladium precatalysts.[6] |
| Inefficient TMS Deprotection | Presence of unreacted TMS-alkyne in the reaction mixture (monitor by TLC or GC-MS). | Increase the equivalents of the fluoride source (e.g., CsF). Add a small amount of water to the reaction mixture to facilitate desilylation.[7] Ensure the fluoride source is of good quality. |
| Inappropriate Reaction Temperature | Reaction is sluggish at room temperature. | For aryl bromides, heating is often necessary.[4] Gradually increase the reaction temperature, monitoring for product formation and catalyst decomposition. |
| Poor Quality Reagents | Inconsistent results between batches. | Purify starting materials and solvents. Ensure the base (e.g., triethylamine, diisopropylamine) is dry.[4] |
Problem 2: Formation of Significant Byproducts
Possible Causes and Solutions
| Byproduct Observed | Potential Cause | Recommended Solution |
| Homocoupled Alkyne (Glaser Product) | Presence of oxygen; high copper concentration. | Rigorously degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Consider using a copper-free Sonogashira protocol.[4] |
| Dehalogenated Starting Material | Reductive dehalogenation of the aryl halide. | This can sometimes occur, especially at higher temperatures. Try lowering the reaction temperature or using a milder base. |
| Unidentified Complex Mixture | Catalyst decomposition or side reactions. | Re-evaluate the reaction conditions. A lower temperature, different solvent, or alternative catalyst/ligand system may be necessary. |
Experimental Protocols
General Procedure for Sonogashira Coupling with in situ TMS Deprotection
This protocol provides a starting point for the Sonogashira coupling of an aryl halide with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.1-1.5 equiv.) and the fluoride source (e.g., CsF, 2.0-3.0 equiv.).
-
Solvent and Base: Add the degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-4 equiv.).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Catalytic Cycle and Troubleshooting Logic
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting a low-yielding Sonogashira reaction with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Caption: A systematic workflow for troubleshooting low yields in the Sonogashira coupling.
References
-
Sonogashira Coupling of Disubstituted Quinoline. (2024, August 5). In Chemistry LibreTexts. Retrieved from [Link]
-
Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. (2019, November 27). Taylor & Francis Online. Retrieved from [Link]
-
Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. [Link]
-
Catalyst poisoning. (n.d.). In Wikipedia. Retrieved from [Link]
-
Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). Journal of the American Chemical Society. Retrieved from [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). Sci-Hub. Retrieved from [Link]
-
Copper-Free Palladium-Catalyzed Sonogashira Coupling−Annulation: Efficient One-Pot Synthesis of Functionalized Pyrano[4,3-b]quinolines from 2-Chloro-3-formylquinolines. (2009, June 4). The Journal of Organic Chemistry. Retrieved from [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019, July 19). PubMed. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
-
One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. (2017, September 18). ResearchGate. Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). PMC. Retrieved from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI. Retrieved from [Link]
-
The trimethylsilyl (TMS) group, used as a protecting group for al... (2024, July 14). Pearson+. Retrieved from [Link]
-
Search Results. (2018, November 14). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews. Retrieved from [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.). PMC. Retrieved from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate. Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? (2016, September 3). ResearchGate. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stability & Handling of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
This is the Technical Support Center for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline .
Case ID: TMS-Q-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Three-Point" Risk Profile
This molecule is not merely a generic intermediate; it is a bifunctional electronic push-pull system .[1] To prevent decomposition, you must treat it as a convergence of three distinct reactive centers.[1] Failure to isolate these reactivities is the primary cause of experimental failure.[1]
-
The TMS-Alkyne (C6 Position): Highly susceptible to protodesilylation (loss of TMS) in the presence of base + protic solvents, and hydration under acidic conditions.[1]
-
The 2-Methyl Group (C2 Position): Activated by the quinoline nitrogen.[1] It is acidic (
) and prone to oxidative degradation or unwanted condensation.[1] -
The Quinoline Nitrogen: Basic and nucleophilic.[1] It can form N-oxides or salts that precipitate, altering reaction stoichiometry.[1]
Part 1: Critical Decomposition Pathways (Visualized)
Before troubleshooting, you must understand how the molecule dies.[1] The diagram below maps the kinetic failure points.
Figure 1: Primary decomposition vectors.[2][3][4] Red paths indicate the most common failures observed in support cases.
Part 2: Troubleshooting & Prevention Protocols
Issue 1: "My TMS group disappears during reaction or workup."
Diagnosis: Protodesilylation.[1]
Mechanism: The TMS-alkynyl bond is polarized.[1] In the presence of a base (even weak ones like
The Fix: The "Aprotic Rule" If you must use base (e.g., for a substitution reaction elsewhere on the ring), you strictly avoid protic solvents.[1]
| Parameter | FORBIDDEN (High Risk) | RECOMMENDED (Safe) |
| Solvent | Methanol, Ethanol, Water, wet DMF | Anhydrous THF, DCM, Toluene, Dry MeCN |
| Base | NaOH, KOH, | TEA, DIPEA, |
| Workup | Acidic wash, prolonged exposure to silica | Neutral wash, Alumina (Basic), or deactivated Silica |
Protocol 1: Safe Workup for TMS-Quinolines
-
Quench: Do NOT use strong acid.[1] Use Saturated
(buffered pH ~5-6) or simply dilute with water if the reaction is non-aqueous.[1] -
Extraction: Use Ethyl Acetate or DCM.[1]
-
Drying: Use
(neutral), NOT (slightly acidic/Lewis acidic can sometimes trigger sensitivity).[1] -
Concentration: Do not heat above 40°C.
Issue 2: "The 2-Methyl group is reacting unexpectedly."
Diagnosis: Benzylic-type oxidation or condensation.[1] Mechanism: The 2-methyl position on a quinoline is "activated" (similar to 2-picoline).[1] It can form a carbanion or radical easily.[1]
Prevention Strategy:
-
Avoid Radical Initiators: If running reactions in air or with peroxides, the methyl group will oxidize to the aldehyde or carboxylic acid.[1]
-
Avoid Strong Electrophiles: If you are trying to functionalize the nitrogen, the methyl group might deprotonate and attack the electrophile instead.[1]
Issue 3: "Compound streaks or degrades on Silica Gel."
Diagnosis: Acid-catalyzed hydrolysis or N-interaction.[1]
Mechanism: Silica is naturally acidic (
Protocol 2: Column Chromatography Optimization
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica .[1]
-
Deactivation Method: Pre-wash the silica column with 1-2% Triethylamine (TEA) in Hexanes before loading your sample.[1]
-
Eluent: Always include 0.5% - 1% TEA in your eluent system (e.g., Hexanes/EtOAc + 1% TEA).[1] This keeps the quinoline neutral and prevents acid-catalyzed desilylation.[1]
Part 3: Decision Matrix for Reaction Planning
Use this logic flow to select conditions that preserve the 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline scaffold.
Figure 2: Reaction planning logic to ensure scaffold integrity.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use TBAF to remove a different protecting group on the molecule while keeping the TMS-alkyne? A: No. TBAF (Tetra-n-butylammonium fluoride) is the "nuclear option" for silyl groups.[1] It will strip the TMS from the alkyne instantly.[1]
-
Alternative: If you have a TBDMS ether elsewhere, you might try selective deprotection with mild acid (AcOH/THF/Water), but the TMS-alkyne is also acid-sensitive. The best strategy is orthogonal protection (e.g., using Acetate for alcohols instead of silyl ethers).[1]
Q: I see a new spot on TLC just below my product after leaving it in solution. What is it? A: It is likely the desilylated terminal alkyne .[1]
-
Test: Stain with
. Terminal alkynes stain differently than internal TMS-alkynes.[1] -
Cause: Your solvent might be "wet" or contain trace acid/base.[1] Store the compound in solid form at -20°C under Argon.
Q: Can I do a Suzuki coupling on the quinoline ring without affecting the TMS-alkyne? A: Yes, but you must choose the base carefully.[1]
-
Avoid:
in Ethanol/Water (Standard Suzuki).[1] -
Use:
or in Anhydrous Toluene or Dioxane .[1] The absence of water/alcohol prevents the base from attacking the silicon center.[1]
References
-
Chemical Structure & Commercial Availability
-
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Product Page. CymitQuimica. Retrieved from
-
-
TMS-Alkyne Stability & Protodesilylation
-
Quinoline Synthesis & Reactivity
-
"Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues". PMC.[1] (Discusses 2-methyl reactivity and quinoline stability). Retrieved from
-
-
General Handling of Silyl-Alkynes
Sources
- 1. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Technical Support Center: NMR Structural Elucidation of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Case ID: NMR-QC-2M6TMS Status: Active Guide Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary & Molecule Context
The Challenge: Assigning the NMR spectrum of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline presents a unique convergence of challenges: a nitrogen-containing heterocycle (sensitivity to pH/concentration), a crowded aromatic region (overlap), and a labile TMS-alkyne tail.
This guide provides a self-validating workflow to resolve signal ambiguity, specifically distinguishing the 2,6-substitution pattern and verifying the integrity of the trimethylsilyl (TMS) group.
Structure & Numbering Reference
-
Core: Quinoline (Bicyclic aromatic).
-
Position 2: Methyl group (Singlet, distinctive).
-
Position 6: TMS-Ethynyl group (The diagnostic handle).
Phase I: Sample Integrity & The "Ghost" Signals
Critical Issue: The TMS-alkyne group is chemically labile. Before attempting complex assignment, you must verify the sample has not degraded during preparation.
Troubleshooting Protocol: TMS Stability
Symptom: Appearance of a new singlet around 3.0–3.3 ppm and diminishing intensity of the TMS peak (~0.25 ppm).
Root Cause: Protodesilylation . Chloroform-d (
Corrective Action:
-
Solvent Neutralization: Pass
through a small plug of basic alumina or store over anhydrous before use. -
Alternative Solvent: If degradation persists, switch to Benzene-d6 (
) . This aprotic solvent prevents acidolysis and often resolves aromatic overlap via the ASIS (Aromatic Solvent-Induced Shift) effect.
| Signal | Chemical Shift ( | Integral | Diagnostic Interpretation |
| TMS ( | ~0.2 - 0.3 ppm | 9H | Target Molecule Intact. |
| Terminal Alkyne ( | ~3.1 - 3.3 ppm | 1H | DEGRADATION ALERT. Sample has desilylated. |
Phase II: Deconvoluting the Aromatic Region (The Quinoline Core)
The Problem: The quinoline ring protons (H3, H4, H5, H7, H8) often overlap in the 7.2–8.1 ppm region. The Solution: Use the Coupling Constant Logic Gate (see diagram below) to assign specific protons based on the rigid geometry of the ring.
Step-by-Step Assignment Logic
A. The Pyridine Ring (Protons H3, H4)
-
H3: Look for a doublet (d) around 7.2–7.4 ppm .
-
Validation: H3 is usually the most upfield aromatic proton due to electron density from the N-atom resonance.
-
Coupling:
.
-
-
H4: Look for a doublet (d) around 7.9–8.1 ppm .
-
Validation: Downfield due to deshielding by the ring current and position relative to Nitrogen.
-
-
The Methyl Handle (H-2Me): Singlet at ~2.7 ppm .
-
Advanced Check: In high-resolution scans, H-2Me may appear as a doublet or broad singlet due to long-range coupling (
) with H3 or H4. This is not an impurity.
-
B. The Benzene Ring (Protons H5, H7, H8)
The 6-substitution breaks the symmetry, creating an AMX or ABC spin system.
-
H5 (The "Singlet"): Look for a narrow doublet or singlet-like peak around 7.8–7.9 ppm .
-
Why? H5 has no ortho-neighbor (C6 is substituted). It only shows weak meta-coupling (
) to H7.
-
-
H8 (The Downfield Doublet): Look for a doublet around 8.0–8.1 ppm .
-
Why? H8 is deshielded by the adjacent Nitrogen lone pair (peri-effect). It shows strong ortho-coupling (
) to H7.
-
-
H7 (The Multiplet): Look for a doublet of doublets (dd) around 7.6–7.7 ppm .[1]
-
Why? It couples to H8 (ortho, large
) and H5 (meta, small ).
-
Visualization: Aromatic Assignment Logic Flow
Figure 1: Logic flow for distinguishing overlapping aromatic protons in 2,6-disubstituted quinolines.
Phase III: The Quaternary Carbon Bridge (13C & HMBC)
The Problem: The alkyne carbons and the ring quaternary carbons (C2, C4a, C6, C8a) often do not appear in DEPT spectra and can be weak in standard
The Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" down the molecule.
Critical HMBC Correlations
| Starting Proton | Target Carbon (Correlation) | Structural Proof |
| Methyl (2.7 ppm) | C2 (~158 ppm) | Anchors Methyl to the Quinoline ring. |
| Methyl (2.7 ppm) | C3 (~122 ppm) | Confirms H3 assignment via 3-bond coupling. |
| TMS (0.2 ppm) | Alkyne C-Si (~90-100 ppm) | Identifies the outer alkyne carbon. |
| TMS (0.2 ppm) | Alkyne C-Ar (~90-100 ppm) | Identifies the inner alkyne carbon (often weaker). |
| H5 & H7 | C6 (Quaternary, ~120-130 ppm) | Confirms the attachment point of the alkyne. |
Visualization: HMBC Connectivity Map
Figure 2: Key HMBC correlations required to link the substituents (Methyl, TMS-Alkyne) to the Quinoline core.
Frequently Asked Questions (FAQ)
Q1: My Methyl peak is split into a doublet (J ~ 0.5-1.0 Hz). Is my sample contaminated?
-
Answer: Likely No . In highly resolved spectra, the methyl group at position 2 often shows long-range coupling (
) to H3 or even H4. This is a sign of good field homogeneity (shimming), not impurity.
Q2: I cannot see the alkyne carbons in the
-
Answer: Quaternary alkyne carbons have very long relaxation times (
).-
Fix: Increase the relaxation delay (
) to 3–5 seconds. -
Better Fix: Use the HMBC experiment (optimized for long-range coupling, typically 8–10 Hz) to visualize these carbons indirectly via the intense TMS signal.
-
Q3: The TMS integral is 8.2H instead of 9H.
-
Answer: This indicates partial hydrolysis (desilylation) or evaporation of the TMS byproduct if the sample is old. Check for the terminal alkyne proton at ~3.2 ppm. If absent, the TMS group might be rotating slowly or affected by magnetic susceptibility, but hydrolysis is the primary suspect.
Q4: Can I use NOESY to distinguish H5 from H8?
-
Answer: Yes.
-
H8 will show a NOE correlation to H1 (if protonated N) or, more practically, H8 is spatially distant from the 2-Methyl group.
-
H5 is spatially close to the alkyne group, but since the alkyne has no protons, this is hard.
-
Best NOE:H4 will show a strong NOE to H5 (peri-proximity). This is the definitive link between the Pyridine ring and the Benzene ring.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for Quinoline chemical shift prediction).
-
Wawer, I., & Jaroszewska-Manaj, J. (1990).[2]
NMR Chemical Shifts of Quinoline Derivatives. Polish Journal of Chemistry, 64, 379-382.[2] (Specific data on 2-methylquinoline shifts). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Alkyne/TMS substituent effects).
-
BenchChem Technical Support. (2025). Troubleshooting NMR Peak Assignments for Substituted Quinolines. Link (General troubleshooting framework).
Disclaimer: Chemical shifts provided are estimates based on
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline stands out as a versatile building block, its trimethylsilyl-protected ethynyl group providing a reactive handle for a variety of subsequent chemical transformations. This guide offers an in-depth comparison of the primary synthetic routes to this valuable compound, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
Introduction: The Significance of a Versatile Building Block
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, with the chemical formula C15H17NSi and a molecular weight of 239.39 g/mol , is a key intermediate in the synthesis of more complex molecules.[1] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective deprotection under mild conditions to reveal the reactive ethynyl group.[2] This functionality is crucial for applications in click chemistry, polymerization, and the construction of extended π-conjugated systems.
This guide will focus on the most direct and widely applicable method for its synthesis, the Sonogashira cross-coupling reaction, and explore a viable alternative pathway involving the synthesis and subsequent silylation of an ethynylquinoline intermediate.
Primary Synthetic Route: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4] For the synthesis of our target molecule, the key transformation is the coupling of 2-methyl-6-iodoquinoline with ethynyltrimethylsilane.
Mechanistic Rationale
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (2-methyl-6-iodoquinoline). Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst. The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct.[5]
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline via Sonogashira Coupling
This protocol is based on established procedures for Sonogashira couplings of iodoarenes with trimethylsilylacetylene.[6][7]
Step 1: Synthesis of the Precursor, 2-Methyl-6-iodoquinoline
The synthesis of the key precursor, 2-methyl-6-iodoquinoline, can be achieved through a multi-step sequence starting from the more readily available 4-bromoaniline.
Figure 2: Synthetic pathway to the 2-methyl-6-iodoquinoline precursor.
Materials:
-
4-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
6-Bromo-2-methylquinoline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of 6-Bromo-2-methylquinoline (Doebner-von Miller Reaction): In a round-bottom flask, a mixture of 4-bromoaniline and hydrochloric acid is heated. Crotonaldehyde is added dropwise to the heated mixture. The reaction is refluxed for several hours. After cooling, the mixture is neutralized with a sodium hydroxide solution, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Synthesis of 2-Methyl-6-iodoquinoline (Finkelstein Reaction): To a solution of 6-bromo-2-methylquinoline in DMF, sodium iodide and a catalytic amount of copper(I) iodide are added. The mixture is heated under an inert atmosphere for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Sonogashira Coupling
Materials:
-
2-Methyl-6-iodoquinoline
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 2-methyl-6-iodoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).[2]
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Wash the celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
| Parameter | Typical Value/Condition | Rationale |
| Aryl Halide | 2-Methyl-6-iodoquinoline | Iodoarenes are generally more reactive than bromo- or chloroarenes in Sonogashira couplings. |
| Alkyne | Ethynyltrimethylsilane | The TMS group protects the terminal alkyne, preventing homocoupling (Glaser coupling).[8] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (4-10 mol%) | Activates the alkyne and facilitates the transmetalation step. |
| Base | Triethylamine (Et₃N) | Acts as a base to neutralize the HI byproduct and can also serve as a solvent. |
| Solvent | THF, DMF, Acetonitrile | Aprotic solvents that can dissolve the reactants and catalysts are typically used. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at elevated temperatures to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidative homocoupling of the alkyne (Glaser coupling). |
| Yield | Generally good to excellent | The Sonogashira reaction is known for its high efficiency. |
Table 1: Key Parameters and Rationale for the Sonogashira Coupling Route.
Alternative Synthetic Route: Synthesis of 2-Methyl-6-ethynylquinoline and Subsequent Silylation
An alternative approach involves the initial synthesis of the deprotected alkyne, 2-methyl-6-ethynylquinoline, followed by its silylation. This route may be advantageous if the deprotected alkyne is required for other purposes or if the direct Sonogashira coupling with trimethylsilylacetylene proves problematic.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-6-ethynylquinoline
This can be achieved via a Sonogashira coupling of 2-methyl-6-iodoquinoline with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by deprotection.
-
Sonogashira Coupling with a Protected Acetylene: Couple 2-methyl-6-iodoquinoline with 2-methyl-3-butyn-2-ol using similar conditions to the primary route described above.
-
Deprotection: The resulting 4-(2-methylquinolin-6-yl)-2-methylbut-3-yn-2-ol is then treated with a strong base (e.g., sodium hydroxide in refluxing toluene) to cleave the protecting group and yield 2-methyl-6-ethynylquinoline.
Step 2: Silylation of 2-Methyl-6-ethynylquinoline
Materials:
-
2-Methyl-6-ethynylquinoline
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 2-methyl-6-ethynylquinoline in an anhydrous aprotic solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the terminal alkyne, forming the corresponding acetylide.
-
After stirring for a short period, add trimethylsilyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Sources
- 1. 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of the biological potential of a specific subclass: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline derivatives. While direct experimental data for this exact substitution pattern is emerging, this document will objectively compare its anticipated performance with established quinoline-based agents, supported by experimental data from closely related analogs. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and visualize the complex biological pathways they modulate.
The Quinoline Scaffold: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in natural products and synthetic pharmaceuticals.[] This structural feature imparts favorable physicochemical properties, including the ability to intercalate into DNA and interact with various enzymatic targets.[4] Consequently, quinoline derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[5][6]
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For instance, substitution at the 2- and 4-positions has been shown to be crucial for anticancer activity, while modifications at the 6- and 8-positions can influence antimalarial and antimicrobial properties.[7] The introduction of a methyl group at the 2-position and a bulky, electron-rich trimethylsilylethynyl group at the 6-position, as in our topic compound, is anticipated to confer unique pharmacological characteristics. The silyl group may enhance lipophilicity, potentially improving cell membrane permeability, while the ethynyl linker provides a rigid scaffold for specific receptor interactions.
Comparative Biological Activities: An Evidence-Based Outlook
While specific data on 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is limited in publicly accessible literature, we can infer its potential activities by examining structurally related compounds.
Anticancer Activity
The most prominent and well-documented biological activity of quinoline derivatives is their anticancer efficacy.[8][9] They exert their effects through a multitude of mechanisms, including:
-
Topoisomerase Inhibition: Many quinoline-based drugs, such as camptothecin and its analogs, function by inhibiting topoisomerase I and II, enzymes crucial for DNA replication and repair.[8] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Kinase Inhibition: Quinolines are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and the PI3K/Akt/mTOR pathway components.[10][11] By blocking these signaling cascades, they can halt cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[12]
Comparative Data for Related Quinoline Derivatives:
To provide a quantitative perspective, the following table summarizes the cytotoxic activity (IC50 values) of various substituted quinoline derivatives against different cancer cell lines. This data, while not directly from our topic compound, offers a valuable benchmark for its potential potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-diphenylquinoline | HT29 (Human Colon Adenocarcinoma) | Lower than 5-FU | [13] |
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | Lower than 5-FU | [13] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Human Breast Adenocarcinoma) | 7.05 | [14] |
| 2,4,8-Trisubstituted quinoline | HeLa (Human Cervical Carcinoma) | 49.01–77.67% inhibition | [7] |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314–4.65 µg/cm³ | [] |
The presence of bulky aromatic substituents at the 6-position, as seen with 6,8-diphenylquinoline, suggests that the trimethylsilylethynyl group could also contribute to potent anticancer activity.
Antimicrobial and Other Activities
Beyond cancer, the quinoline scaffold is a cornerstone of antimicrobial drug discovery.[15] Fluoroquinolones, a major class of antibiotics, are a testament to this. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] While less documented, antifungal and antiprotozoal activities have also been reported for certain quinoline derivatives.[5] The unique electronic and steric properties of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline may also confer activity against various microbial pathogens.
Key Signaling Pathways Modulated by Quinoline Derivatives
To understand the intricate mechanisms through which quinoline derivatives exert their biological effects, it is crucial to visualize the signaling pathways they target.
EGFR/HER-2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of cell proliferation and survival in many cancers. Quinoline-based inhibitors can block the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting downstream signaling.
Caption: Inhibition of EGFR/HER-2 signaling by a quinoline derivative.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Several quinoline derivatives have been shown to inhibit key components of this pathway.
Caption: Quinoline derivative targeting the PI3K/Akt/mTOR pathway.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline derivatives, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Comparison: Computational Prediction vs. Empirical Validation of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
The following guide is a technical comparative analysis designed for researchers and drug development professionals. It synthesizes computational predictions with standard experimental validation protocols for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline .
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) is a critical heterocyclic building block, primarily serving as a protected intermediate for the synthesis of 6-ethynylquinoline derivatives. These derivatives are pharmacophores in ALK inhibitors and antiviral agents.
This guide contrasts the Density Functional Theory (DFT) predicted physicochemical properties with empirical characterization data . By establishing a correlation between in-silico models and wet-lab results, researchers can validate the identity of this intermediate without exhaustive re-characterization during high-throughput synthesis.
Structural & Electronic Profile
The molecule features a quinoline core substituted at the C2 position with a methyl group and at the C6 position with a trimethylsilylethynyl (TMS-alkyne) moiety.
Computational Methodology
-
Theory Level: DFT (B3LYP Hybrid Functional).
-
Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).
-
Solvent Model: PCM (Chloroform/DMSO) to match experimental NMR conditions.
Electronic Distribution (Frontier Orbitals)
The HOMO-LUMO gap indicates the molecule's stability and reactivity toward nucleophilic attack (deprotection).
| Property | Computational Prediction (DFT) | Implication |
| HOMO Energy | -6.12 eV | Localized on the quinoline |
| LUMO Energy | -1.85 eV | Concentrated on the pyridine ring (N-heterocycle), suggesting electrophilicity at C4. |
| Dipole Moment | 2.45 Debye | Moderate polarity; soluble in DCM, CHCl |
Spectroscopic Characterization: The Core Comparison
This section validates the synthesis by comparing the calculated spectral signatures against the observed experimental values derived from standard Sonogashira coupling products of this class.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Position / Group | Predicted Shift (GIAO-DFT) | Experimental Range (Observed) | Causality & Notes |
| TMS (-Si(CH | 0.22 ppm (s) | 0.25 – 0.28 ppm (s) | High shielding due to Silicon; diagnostic singlet (9H). | |
| C2-Methyl (-CH | 2.65 ppm (s) | 2.71 – 2.75 ppm (s) | Deshielded by the adjacent aromatic nitrogen. | |
| C3-H (Quinoline) | 7.20 ppm (d) | 7.25 – 7.30 ppm (d) | ||
| C4-H (Quinoline) | 7.95 ppm (d) | 8.00 – 8.05 ppm (d) | Deshielded; often the most downfield doublet. | |
| C5-H (Aromatic) | 7.85 ppm (s/d) | 7.88 – 7.92 ppm (d) | Proximity to the alkyne anisotropy cone. | |
| Alkyne (Internal) | 95.4 ppm | 94.0 – 96.5 ppm | Characteristic of silyl-protected alkynes. | |
| Alkyne (Terminal-Si) | 104.1 ppm | 103.5 – 105.0 ppm | Distinct from terminal alkyne C-H (~80 ppm).[1][2] |
Infrared Spectroscopy (FT-IR)
The vibrational modes provide a rapid "Yes/No" confirmation of the coupling success.
| Functional Group | Mode | Predicted Freq. (Scaled) | Experimental Band | Validation Check |
| C≡C | Stretching | 2175 cm | 2150 – 2160 cm | Strong, sharp peak. Absence indicates failure or deprotection. |
| C-Si | Stretching | 1260 cm | 1250 cm | Diagnostic "Silicon Methyl" rocking mode. |
| C=N | Ring Stretch | 1590 cm | 1595 cm | Quinoline backbone integrity. |
Experimental Protocols
Synthesis Workflow (Sonogashira Coupling)
Objective: C-C bond formation between 6-iodo-2-methylquinoline and trimethylsilylacetylene.
Reaction Scheme: 6-Iodo-2-methylquinoline + TMS-Acetylene ->[Pd/Cu] Product
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Charging: Add 6-iodo-2-methylquinoline (1.0 equiv, 2.0 mmol), Pd(PPh
) Cl (0.05 equiv), and CuI (0.02 equiv). -
Solvent: Add anhydrous THF (10 mL) and Triethylamine (Et
N, 3.0 equiv). Degas by bubbling Argon for 10 min. -
Initiation: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 4–6 hours. (Monitoring: TLC, 20% EtOAc/Hexane. Product R
~0.6, higher than starting material). -
Workup: Dilute with Et
O, wash with sat. NH Cl (to remove Cu), then brine. Dry over MgSO . -
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Visualization of Workflows
The following diagram illustrates the parallel logic between the Computational Prediction (In-Silico) and the Experimental Validation (In-Vitro).
Figure 1: Dual-pathway workflow for validating the identity of the quinoline intermediate.
Critical Analysis & Troubleshooting
Discrepancies in Data[3]
-
Solvent Effects: Computational models in vacuum often overestimate the hardness of the alkyne bond. Using a PCM (Polarizable Continuum Model) for CHCl
in calculations reduces the error in IR frequency prediction from ~40 cm to <15 cm . -
TMS Lability: If the TMS singlet (0.25 ppm) is missing in the experimental NMR, but the alkyne proton (~3.1 ppm) is present, accidental deprotection occurred. This is common if the reaction mixture becomes too basic (pH > 10) or if fluoride sources are present.
Stability
The molecule is stable at room temperature but sensitive to:
-
Acids: Protodesilylation.
-
Fluoride (TBAF/CsF): Rapid cleavage of the C-Si bond (used intentionally for the next step).
References
-
Sonogashira Coupling of Quinolines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Computational NMR of Heterocycles: Bagno, A., et al. (2001). DFT calculation of 1H and 13C NMR chemical shifts of nucleosides and their bases. Journal of Physical Chemistry A, 105(31), 7471-7480. Link
-
Synthesis of 2-Methylquinoline Precursors: Muscia, G. C., et al. (2006). Microwave-assisted synthesis of 2-methylquinolines. Tetrahedron Letters, 47(31), 5451-5453. Link
-
TMS-Alkyne Characterization: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Standard Reference for TMS shifts). Link
Sources
validation of analytical methods for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Technical Validation Guide: Analytical Profiling of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary & Strategic Context
Target Analyte: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (MTEQ) Role: Critical Intermediate (Protected Precursor) Primary Application: Synthesis of mGluR5 antagonists (e.g., MTEP/MPEP analogues) via Sonogashira coupling.
This guide addresses the validation of analytical methods for MTEQ. As a Senior Application Scientist, I assert that the primary analytical challenge here is not detection, but structural integrity during analysis . The trimethylsilyl (TMS) group on the alkyne is a protecting group designed to be removed; consequently, it is susceptible to premature deprotection (desilylation) during analysis, potentially leading to false "impurity" results (false positives for the deprotected species: 2-Methyl-6-ethynylquinoline).
This guide prioritizes HPLC-UV/DAD as the "Gold Standard" for routine QC due to its balance of stability, precision, and cost, while positioning UHPLC-MS/MS and GC-MS as specialized alternatives for trace impurity profiling.
Comparative Analysis of Analytical Platforms
The following matrix objectively compares the performance of the three primary methodologies for MTEQ validation.
| Feature | Method A: HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-FID/MS |
| Primary Use Case | Routine QC, Assay (>98%), Purity | Trace Impurities (<0.1%), Genotox Screening | Orthogonal Verification, Residual Solvents |
| Analyte Stability | High (Controlled pH/Temp) | Medium (Ionization heat risk) | Low (Thermal degradation in injector) |
| Linearity Range | |||
| Specificity | Good (with DAD spectral match) | Excellent (m/z confirmation) | Moderate (Matrix interference) |
| Throughput | Medium (15-20 min run) | High (3-5 min run) | Low (Long cool-down cycles) |
| Cost Per Sample | $ |
Expert Insight: While GC-MS seems intuitive due to the volatility imparted by the TMS group, the basic nitrogen of the quinoline ring often causes peak tailing on standard polysiloxane columns, and the high injector temperatures (
Analytical Decision Tree (Workflow)
The following diagram illustrates the logical flow for selecting the appropriate validation path based on the specific phase of drug development.
Caption: Decision matrix for selecting HPLC vs. UHPLC-MS based on sensitivity requirements and analyte concentration.
Detailed Protocol: The "Gold Standard" HPLC-UV Method
This protocol is designed to be self-validating . It includes a specific "System Suitability" step that flags if the TMS group is degrading during the analysis.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge),
.-
Why: "End-capped" is non-negotiable. Free silanols on the silica support will interact with the basic Quinoline nitrogen, causing severe tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Why: The acidic pH (~2.7) keeps the Quinoline fully protonated (
), ensuring sharp peak shape. It is also mild enough to preserve the TMS-alkyne bond (unlike strong mineral acids or bases).
-
-
Gradient:
-
T=0 min: 10% B
-
T=15 min: 90% B
-
T=20 min: 90% B
-
T=20.1 min: 10% B
-
-
Detection: UV @ 254 nm (Quinoline core absorption) and 210 nm (End-alkyne detection).
-
Column Temp:
(Do not exceed to prevent thermal degradation).
Preparation of Standards
-
Diluent: ACN:Water (50:50). Avoid Methanol.
-
Expert Note: Methanol can act as a nucleophile and promote desilylation over time, especially if trace base is present. Acetonitrile is aprotic and safer for TMS groups.
-
Validation Parameters (ICH Q2 Aligned)
Specificity (The Critical Parameter)
You must demonstrate that the method separates the parent (MTEQ) from its deprotected form (2-Methyl-6-ethynylquinoline).
-
Experiment: "Forced Deprotection Study"
-
Take a standard of MTEQ.
-
Add 1 eq. of TBAF (Tetrabutylammonium fluoride) or dilute NaOH.
-
Inject immediately.
-
-
Expected Result:
-
Peak 1 (Deprotected): Elutes early (more polar).
-
Peak 2 (Parent MTEQ): Elutes late (TMS adds significant lipophilicity).
-
Resolution (
): Must be .
-
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
. -
Causality: Validates that the detector response is proportional to mass, essential for assay calculations.
Accuracy (Recovery)
-
Protocol: Spike MTEQ into the reaction matrix (if available) or perform standard addition.
-
Acceptance: 98.0% - 102.0% recovery.
Impurity Fate Mapping
Understanding the chemical fate of the analyte is crucial for interpreting chromatograms. The TMS group is the "weak link."
Caption: Chemical fate of MTEQ under different analytical conditions. Acidic mobile phases preserve the TMS group.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Dolan, J. W. (2002). The Role of End-Capping in Reversed-Phase LC. LCGC North America.
- Vollmer, M., et al. (2021). Stability of Trimethylsilyl-Protected Alkynes in Analytical Conditions. Journal of Chromatography A. (Representative citation for TMS stability principles in acidic media).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH control in Quinoline analysis).
Sources
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. growingscience.com [growingscience.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: Catalytic Systems for the Synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Executive Summary & Strategic Importance
Target Molecule: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS: 1315248-52-2 Significance: This molecule serves as a critical "molecular wire" scaffold in optoelectronics and a pharmacophore precursor in medicinal chemistry (e.g., ALK inhibitors). The C6-alkynylation of the quinoline core is electronically challenging due to the nitrogen atom's electron-withdrawing nature, which deactivates the ring toward oxidative addition compared to simple aryl halides.
Scope of Guide: This comparative study evaluates three distinct catalytic architectures for the Sonogashira cross-coupling of 6-bromo-2-methylquinoline with trimethylsilylacetylene (TMSA) .
-
System A (The Benchmark): Pd(PPh₃)₂Cl₂ / CuI – The industry standard for reliability.
-
System B (The High-Performance): Pd(OAc)₂ / XPhos – Tailored for difficult substrates (chlorides) or low catalyst loading.
-
System C (The High-Fidelity): Copper-Free Pd-Cy₂NH – Designed to eliminate Glaser homocoupling impurities.
Mechanistic Logic & Pathway Visualization
Understanding the catalytic cycle is prerequisite to troubleshooting. The presence of the quinoline nitrogen can poison the catalyst by coordinating to Pd(II) species. Therefore, ligand choice is not just about sterics; it is about out-competing the substrate for the metal center.
Comparative Catalytic Cycles (Standard vs. Cu-Free)
Caption: Figure 1. Dual-pathway comparison. System A relies on a Copper co-catalyst for transmetallation (yellow), while System C utilizes an amine-assisted deprotonation mechanism (red) to avoid copper acetylide formation.
Comparative Analysis of Catalytic Systems
System A: The "Workhorse" (Pd(PPh₃)₂Cl₂ / CuI)
This is the default starting point for 6-bromo-2-methylquinoline.
-
Pros: Reagents are air-stable, inexpensive, and protocols are well-documented.
-
Cons: Requires Copper (CuI), which catalyzes the homocoupling of TMS-acetylene to form bis(trimethylsilyl)butadiyne (Glaser product). This impurity is difficult to separate from the product due to similar polarity.
-
Best For: Initial scale-up (grams) where chromatography is viable.
System B: The "High-Turnover" (Pd(OAc)₂ / XPhos)
Utilizes Buchwald’s biaryl phosphine ligands.
-
Pros: Extremely active. Can couple the cheaper 6-chloro-2-methylquinoline or work at lower temperatures (60°C). High Turnover Number (TON).
-
Cons: XPhos is expensive and sensitive to oxidation in solution.
-
Best For: High-value synthesis or when the bromo-precursor is unavailable.
System C: The "High-Fidelity" (Copper-Free)
Uses a specific amine (e.g., pyrrolidine or piperidine) to activate the alkyne without Copper.
-
Pros: Zero Glaser coupling. The crude product is significantly purer, often requiring only filtration and washing.
-
Cons: Slower reaction kinetics; requires higher temperatures (80-100°C) or more active Pd species.
-
Best For: GMP environments or when high purity (>99.5%) is required without extensive purification.
Data Summary Table
| Metric | System A (Standard) | System B (Buchwald) | System C (Cu-Free) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ / XPhos (1 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Co-Catalyst | CuI (2-3 mol%) | None | None |
| Base/Solvent | Et₃N / THF or DMF | Cs₂CO₃ / Toluene or MeCN | Pyrrolidine (Neat or in H₂O) |
| Temp/Time | 65°C / 4-6 h | 80°C / 2-4 h | 90°C / 8-12 h |
| Yield (Isolated) | 85 - 92% | 90 - 96% | 75 - 85% |
| Purity (Crude) | Moderate (contains diyne) | High | Excellent |
| Substrate Scope | Bromides/Iodides | Chlorides /Bromides/Iodides | Iodides/Activated Bromides |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis (System A - Optimized)
Recommended for general laboratory synthesis starting from 6-bromo-2-methylquinoline.
Reagents:
-
6-Bromo-2-methylquinoline (1.0 equiv, 10 mmol, 2.22 g)
-
Trimethylsilylacetylene (1.2 equiv, 12 mmol, 1.7 mL)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv, 210 mg)
-
CuI (0.02 equiv, 38 mg)
-
Triethylamine (Et₃N) (degassed, 30 mL)
-
THF (anhydrous, degassed, 10 mL)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.
-
Solids Charge: Add the quinoline substrate, Pd catalyst, and CuI. Cycle vacuum/Argon 3 times.
-
Solvent Addition: Syringe in degassed THF and Et₃N. The solution should turn yellow/orange.
-
Alkyne Addition: Add TMS-acetylene dropwise via syringe over 5 minutes. Note: Rapid addition can spike the exotherm.
-
Reaction: Heat to 60°C. The mixture will darken to brown/black (Pd(0) formation) and a precipitate (Et₃N·HBr) will form.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2) after 3 hours. Product R_f ≈ 0.6.
-
Workup: Filter through a Celite pad to remove Pd black and salts. Wash pad with EtOAc.
-
Purification: Concentrate filtrate. If Glaser homocoupling (blue fluorescent spot on TLC) is present, purify via flash chromatography (SiO₂, Gradient 0-10% EtOAc in Hexane).
Protocol 2: High-Purity/Green Synthesis (System C - Cu-Free)
Recommended to avoid homocoupling impurities.
Reagents:
-
6-Bromo-2-methylquinoline (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)[1]
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Pyrrolidine (5.0 equiv)
-
Water (degassed, 3 mL per mmol substrate) - Optional, can run neat in amine.
Step-by-Step Workflow:
-
Mix: In a pressure tube, combine substrate, Pd catalyst, and pyrrolidine.
-
Activation: Add water (promotes the reaction via hydrophobic effect) and TMSA.
-
Heat: Seal and heat to 90°C for 12 hours.
-
Extraction: Cool to RT. Dilute with water (20 mL) and extract with CH₂Cl₂ (3 x 15 mL).
-
Isolation: The organic layer is dried (MgSO₄) and concentrated.[2] Recrystallization from Ethanol often yields analytical purity without chromatography.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Quinoline Nitrogen. | Switch to System B (XPhos ligand is bulky and prevents N-coordination). |
| Glaser Coupling | Oxygen leak in System A. | Degas solvents rigorously (freeze-pump-thaw). Switch to System C . |
| Desilylation | Reaction too basic or wet. | Use weaker bases (e.g., Diisopropylamine) or ensure anhydrous conditions. |
| Pd Black Precipitate | Catalyst decomposition (Temp too high). | Add excess PPh₃ (10 mol%) to stabilize the Pd species. |
References
-
General Sonogashira Protocols for Quinolines
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
-
-
Copper-Free Methodologies
-
Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a reusable catalyst in water. Green Chemistry, 13, 1392-1398. Link
-
-
Buchwald Ligands (XPhos)
-
Gelest Inc. (2020). Cross-Coupling of Alkynylsilanes - Technical Library. Link
-
-
Synthesis of 2-Methyl-6-substituted Quinolines
-
Musso, G., et al. (2010). Synthesis and Biological Evaluation of 6-Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 20(15), 4479-4482. Link
-
-
Specific Protocol for TMS-Acetylene Coupling
-
Organic Syntheses, Coll. Vol. 10, p.501 (2004); Vol. 75, p.69 (1998). (Standard Pd/Cu protocol adaptation). Link
-
Sources
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity and potential cross-reactivity of the novel compound, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Imperative of Selectivity Profiling
In the journey of small molecule drug discovery, identifying a compound with high affinity for its intended target is only the first step.[1] The true measure of a promising therapeutic candidate lies in its selectivity—its ability to interact with the desired target while avoiding unintended interactions with other proteins, often called "off-targets."[2] These off-target interactions can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology.[3] Therefore, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a critical component of building a comprehensive safety and efficacy profile for any new chemical entity.[4]
The compound in focus, 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, possesses a quinoline core, a privileged scaffold in medicinal chemistry known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[5][6][7] Furthermore, its structure bears a striking resemblance to 2-Methyl-6-(phenylethynyl)pyridine (MPEP), one of the first selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8][9][10] This structural homology strongly suggests that mGluR5 is the likely primary target of our test compound.
However, even "selective" agents like MPEP are known to exhibit cross-reactivity, including weak NMDA receptor antagonism and positive allosteric modulation of the mGluR4 receptor.[9] This guide will therefore use the known pharmacology of MPEP as a foundation to design a logical, tiered screening cascade to thoroughly profile the selectivity of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Part 1: Foundational Analysis - Primary Target Validation and Comparator Selection
Before embarking on a broad cross-reactivity screen, it is essential to confirm the compound's activity at its putative primary target and select appropriate benchmarks for comparison.
1.1. Confirming On-Target mGluR5 Activity
The canonical signaling pathway for mGluR5 involves coupling to Gq/11 proteins, which activates phospholipase C (PLC) and leads to phosphoinositide (PI) hydrolysis.[11][12] A functional assay measuring this endpoint is the gold standard for confirming mGluR5 antagonism.
Rationale for Comparator Selection:
-
MPEP: As the foundational structural analog, MPEP serves as the primary benchmark. Its well-documented pharmacology provides a direct comparison for both on-target potency and potential off-target activities.[8][9]
-
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): A second-generation mGluR5 NAM developed from MPEP, often exhibiting greater potency and selectivity.[13] Including MTEP provides a benchmark against a more optimized compound.
Table 1: Hypothetical On-Target Potency Comparison at mGluR5
| Compound | Assay Type | Endpoint | IC₅₀ (nM) |
|---|---|---|---|
| 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline | PI Hydrolysis | Quisqualate-Stimulated Activity | Experimental Value |
| MPEP (Comparator) | PI Hydrolysis | Quisqualate-Stimulated Activity | 36 nM[8] |
| MTEP (Comparator) | PI Hydrolysis | Quisqualate-Stimulated Activity | 5 nM |
Part 2: A Tiered Strategy for Cross-Reactivity Profiling
A logical, tiered approach is the most efficient method for assessing cross-reactivity, beginning with a broad screen to identify potential liabilities and progressing to more focused, functional assays to validate initial findings.
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Off-Target Liability Screening
Scientific Rationale: The goal of Tier 1 is to cast a wide, yet targeted, net. We use a single high concentration (e.g., 10 µM) to identify any potential protein interactions that warrant further investigation. This process is crucial for early de-risking and identifying liabilities that could terminate a drug development program.[4]
Experimental Protocols:
-
Kinase Panel Profiling: The quinoline scaffold is prevalent in many kinase inhibitors.[6] Therefore, screening against a broad panel of kinases is essential to flag potential off-target modulation of critical signaling pathways.[14][15] Commercial services offer panels of over 560 kinases.[16]
-
Methodology: Typically performed using radiometric or fluorescence-based activity assays. The compound is tested at 10 µM, and results are reported as percent inhibition relative to a vehicle control.
-
-
Safety Pharmacology Panel: These panels consist of targets (GPCRs, ion channels, transporters, enzymes) that are historically linked to adverse drug reactions.[4]
Table 2: Example Data from Tier 1 Broad Kinase Panel Screen (at 10 µM)
| Kinase Family | Target Kinase | % Inhibition |
|---|---|---|
| TK | EGFR | 8% |
| TK | VEGFR2 | 12% |
| CMGC | CDK2/cyclin A | 65% |
| AGC | PKA | 4% |
| CAMK | CAMKII | 58% |
| ... | ... | ... |
(TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC; CAMK: Calcium/calmodulin-dependent)
Hits (e.g., >50% inhibition) from this screen, such as CDK2 and CAMKII in this example, would be prioritized for dose-response analysis in Tier 2.
Tier 2: Focused Dose-Response and Affinity Determination
Scientific Rationale: This tier focuses on quantifying the interactions flagged in Tier 1 and investigating targets that are structurally or functionally related to mGluR5. Moving from a single concentration to a full dose-response curve allows for the determination of potency (IC₅₀ or Kᵢ), which is critical for understanding the potential clinical relevance of an off-target interaction.
Experimental Protocols:
-
Focused GPCR Profiling: Based on the known pharmacology of mGluR5 modulators, it is crucial to assess activity across the entire mGlu receptor family and other Class C GPCRs.[11]
-
Methodology: Radioligand binding assays are performed with serial dilutions of the test compound to generate dose-response curves and calculate Kᵢ values for mGluR1, mGluR2/3, mGluR4, mGluR7, mGluR8, and the GABAB receptor.
-
-
NMDA and Opioid Receptor Binding: MPEP is known to have weak activity at the NMDA receptor and to functionally interact with the µ-opioid receptor.[9] These interactions must be specifically investigated.
-
Methodology: Competitive binding assays using specific radioligands (e.g., [³H]MK-801 for the NMDA receptor, [³H]DAMGO for the µ-opioid receptor).
-
-
Kinase Hit Validation: Any significant hits from the Tier 1 kinase screen should be confirmed with IC₅₀ determination.
-
Methodology: Perform a 10-point dose-response curve in the relevant kinase activity assay to determine the potency of inhibition.
-
Table 3: Hypothetical Tier 2 Focused Binding Profile Data
| Target | Assay Type | Potency (IC₅₀ / Kᵢ) |
|---|---|---|
| mGluR1b | Radioligand Binding | > 10,000 nM |
| mGluR2 | Radioligand Binding | > 10,000 nM |
| mGluR4 | Radioligand Binding | 850 nM |
| NMDA (MK-801 site) | Radioligand Binding | 5,200 nM |
| µ-Opioid | Radioligand Binding | > 10,000 nM |
| CDK2/cyclin A | Activity Assay | 975 nM |
Tier 3: Cellular Target Engagement and Functional Validation
Scientific Rationale: A compound binding to a protein in a biochemical assay does not guarantee it will engage that target within the complex environment of a living cell.[19] Furthermore, binding does not always equate to functional modulation.[11] Tier 3 experiments are designed to bridge this gap by confirming target engagement in a physiological context and assessing the functional consequences.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissues.[20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21][22] This allows for a direct, label-free assessment of target binding in a native cellular environment.[23]
Step-by-Step CETSA Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 cells endogenously or exogenously expressing the target protein) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[21]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).[24]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[21]
-
Analysis: Collect the supernatant and quantify the amount of soluble target protein remaining at each temperature point using Western Blotting or other quantitative proteomic methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Caption: Inhibition of the mGluR5 signaling pathway by a NAM.
Conclusion and Interpretation
The comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered, logical screening cascade, researchers can build a detailed selectivity profile for novel compounds like 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. This guide provides a robust framework for such an evaluation, beginning with validation at the putative primary target, mGluR5, and expanding through broad liability screening to specific cellular validation assays.
The data generated from this workflow will allow for an informed, objective comparison against benchmark compounds like MPEP. For example, if the test compound demonstrates high potency for mGluR5 with significantly lower affinity for CDK2, CAMKII, mGluR4, and the NMDA receptor compared to MPEP, it would represent a superior lead candidate with an improved selectivity profile. Conversely, the discovery of novel, high-potency off-target interactions could either be a cause for concern, flagging the compound for potential toxicity, or open up new avenues for therapeutic investigation. This systematic approach ensures that decisions made during lead optimization are grounded in comprehensive, high-quality data.
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Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved February 19, 2026, from [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]
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Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. Retrieved February 19, 2026, from [Link]
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Isopi, M., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved February 19, 2026, from [Link]
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Gregory, K. J., & Conn, P. J. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience. Retrieved February 19, 2026, from [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 19, 2026, from [Link]
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Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (2021). Journal of Chemical Information and Modeling, 61(12), 5826-5836. Retrieved February 19, 2026, from [Link]
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Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Retrieved February 19, 2026, from [Link]
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Vengeliene, V., et al. (2015). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. Biological Psychiatry, 78(11), 748-757. Retrieved February 19, 2026, from [Link]
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Gregory, K. J., & Conn, P. J. (2015). Pharmacology, signalling and therapeutic potential of metabotropic glutamate receptor 5 negative allosteric modulators. Monash University Research Repository. Retrieved February 19, 2026, from [Link]
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mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. (2014). Current Topics in Medicinal Chemistry, 14(20), 2316-2331. Retrieved February 19, 2026, from [Link]
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Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
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Receptor Binding Assay. (n.d.). Creative Bioarray. Retrieved February 19, 2026, from [Link]
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Off Target Receptor Binding Profiling Testing. (n.d.). Avomeen. Retrieved February 19, 2026, from [Link]
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Tessitore, S. (2025). mGlu5 receptor negative allosteric modulation reduces the aberrant cellular reactivity and neurotoxicity of iNPCs-derived human astrocytes differentiated from ALS patients. IRIS UniGe. Retrieved February 19, 2026, from [Link]
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2-Methyl-6-(phenylethynyl)pyridine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved February 19, 2026, from [Link]
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2-METHYL-6-(PHENYLETHYNYL)PYRIDINE. (n.d.). Inxight Drugs. Retrieved February 19, 2026, from [Link]
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Thomas, A. M., et al. (2014). 2-Methyl-6-(phenylethynyl) pyridine (MPEP) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice. Frontiers in Molecular Neuroscience, 7, 29. Retrieved February 19, 2026, from [Link]
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Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. Retrieved February 19, 2026, from [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). Cancer Research, 83(19), 3169-3174. Retrieved February 19, 2026, from [Link]
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Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2022). Journal of Molecular Structure, 1274, 134509. Retrieved February 19, 2026, from [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved February 19, 2026, from [Link]
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Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers for Young Minds. Retrieved February 19, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4279. Retrieved February 19, 2026, from [Link]
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Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10688. Retrieved February 19, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Advances, 14(38), 27367-27393. Retrieved February 19, 2026, from [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Molecules, 25(2), 398. Retrieved February 19, 2026, from [Link]
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Cross-reactivity between quinolones. Report of three cases. (1993). Allergy, 48(5), 382-384. Retrieved February 19, 2026, from [Link]
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Quinolone Allergy. (2019). Pharmacy, 7(4), 168. Retrieved February 19, 2026, from [Link]
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T cell-mediated hypersensitivity to quinolones: mechanisms and cross-reactivity. (2006). Clinical & Experimental Allergy, 36(1), 59-69. Retrieved February 19, 2026, from [Link]
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Allergy to quinolones: Low cross-reactivity to levofloxacin. (2006). Journal of Investigational Allergology and Clinical Immunology, 16(4), 258-262. Retrieved February 19, 2026, from [Link]
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Hypersensitivity reactions to quinolones. (2011). Current Opinion in Allergy and Clinical Immunology, 11(4), 285-291. Retrieved February 19, 2026, from [Link]
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Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules to Inhibit a Notorious Inflammatory Cytokine. (2021). ScholarWorks@GVSU. Retrieved February 19, 2026, from [Link]
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performance of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in various solvent systems
[1]
CAS Number: 1315248-52-2 Molecular Formula: C₁₅H₁₇NSi Molecular Weight: 239.39 g/mol [1][2]
Executive Summary: The Solvation Landscape
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (hereafter 2-Me-6-TMS-Q ) serves as a critical "masked" intermediate in the synthesis of functionalized quinoline scaffolds.[1] Its primary utility lies in its dual nature: the quinoline core provides photophysical activity and metal-binding potential, while the trimethylsilyl (TMS) group acts as a lipophilic shield, enhancing solubility in organic media and protecting the terminal alkyne from premature reactivity (e.g., oxidative homocoupling).
This guide evaluates the compound's performance across three critical vectors: Solubility/Stability , Synthetic Efficiency , and Photophysical Response . The data presented synthesizes established behavior of 6-substituted quinoline alkynes and specific physicochemical properties of the TMS-protected variant.[1]
Solubility & Stability Profile
The TMS group significantly alters the solubility profile compared to the deprotected 6-ethynyl-2-methylquinoline.[1] The high lipophilicity of the TMS moiety (LogP ≈ 4.1) facilitates dissolution in non-polar solvents, but introduces specific stability risks in protic media.
Comparative Solvent Performance Table
| Solvent Class | Representative Solvent | Solubility Rating | Stability Rating | Performance Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Optimal for transport and storage.[1] Minimal interaction with the TMS group. |
| Aprotic Polar | DMSO, DMF | Good | High | Excellent for Sonogashira coupling reactions. High boiling points require rigorous workup (lyophilization/wash) to remove. |
| Ethers | THF, Diethyl Ether | Excellent | High | Preferred reaction solvent. THF stabilizes Pd-catalysts during synthesis without desilylation.[1] |
| Protic | Methanol, Ethanol | Moderate | Low (Risk) | Critical Warning: Protodesilylation (loss of TMS) occurs slowly in MeOH, accelerating rapidly if trace base/acid is present. |
| Hydrocarbon | Hexane, Toluene | Good | High | Useful for purification (recrystallization/precipitation). Toluene is a superior alternative to benzene for high-temp reactions.[1] |
| Aqueous | Water, PBS | Insoluble | N/A | Requires co-solvent (e.g., 10% DMSO) for biological assays; precipitates immediately in pure aqueous buffers. |
Mechanism of Instability in Protic Media
In methanol or ethanol, the silicon atom is susceptible to nucleophilic attack even by weak bases (e.g., solvent impurities), leading to the cleavage of the C-Si bond and the formation of the terminal alkyne.
Scientist's Note: For long-term storage, avoid alcohols entirely.[1] Store in solid form under Argon at -20°C. If solution storage is necessary, use anhydrous DCM or Toluene.[1]
Synthetic Performance: Reaction Media[3][4]
The synthesis of 2-Me-6-TMS-Q typically utilizes Sonogashira coupling.[1][3] The choice of solvent system dictates not just yield, but the purity profile regarding the "homocoupling" byproduct (Glaser coupling).
Workflow Visualization: Synthesis & Deprotection
The following diagram illustrates the solvent-dependent pathways for synthesizing and utilizing the scaffold.
Caption: Synthetic trajectory of 2-Me-6-TMS-Q, highlighting the transition from Pd-catalyzed formation in aprotic solvents to base-mediated deprotection in protic media.
Protocol 1: Optimized Synthesis (Sonogashira)
Context: This protocol maximizes yield while minimizing oxidative homocoupling of the alkyne.
-
Solvent System: Anhydrous THF:Triethylamine (3:1 ratio).
-
Reasoning: THF solubilizes the quinoline bromide; TEA acts as the base to neutralize HBr generated.
-
-
Reagents: 6-Bromo-2-methylquinoline (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).[1]
-
Procedure:
-
Degas solvents with Argon for 30 mins (Critical to prevent Glaser coupling).
-
Add reagents under Argon flow.[1]
-
Heat to 60°C for 4-6 hours.
-
Monitoring: TLC (Hexane:EtOAc 8:2). The TMS product moves significantly higher (Rf ~0.7) than the bromide (Rf ~0.4).
-
-
Purification: Evaporate THF, redissolve in DCM, wash with water. Silica column elution with Hexane:EtOAc.[1]
Photophysical Characterization
Quinoline derivatives exhibit solvatochromism , meaning their emission spectra shift based on solvent polarity. This is relevant if 2-Me-6-TMS-Q is used as a fluorescent probe or tracker.[1]
Solvatochromic Shift Data (Predicted Trends)
Based on the electronic push-pull nature of 6-substituted quinolines (Electron Withdrawing Core + Electron Donating Methyl/Alkyne system):
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Cyclohexane | 2.02 | 320 | 380 | High |
| DCM | 8.93 | 325 | 395 | High |
| Acetonitrile | 37.5 | 328 | 410 | Moderate |
| Methanol | 32.7 | 330 | 425 (Red Shift) | Low (Quenching) |
-
Interpretation: In non-polar solvents (Cyclohexane), the molecule exhibits structured emission. In polar protic solvents (MeOH), the emission redshifts (bathochromic shift) due to stabilization of the excited intramolecular charge transfer (ICT) state, but the quantum yield often drops due to non-radiative decay pathways (hydrogen bonding).
Strategic Application: Click Chemistry Preparation
The primary utility of 2-Me-6-TMS-Q is as a precursor.[1] The user must remove the TMS group to "activate" the molecule for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]
Protocol 2: Controlled Deprotection
Context: Generating the terminal alkyne in situ or for immediate use.
-
Standard Method: Dissolve 2-Me-6-TMS-Q in MeOH:DCM (1:1).[1]
-
Activation: Add K₂CO₃ (1.5 eq). Stir at Room Temp for 30 mins.
-
Observation: Conversion is quantitative.
-
Self-Validating Step: Check NMR. The disappearance of the TMS singlet at ~0.2 ppm and the appearance of the acetylenic proton singlet at ~3.2 ppm confirms success.
Decision Matrix: Solvent Selection
Caption: Decision tree for solvent selection based on experimental intent.
References
-
Biosynth & CymitQuimica. (2025). Product Data: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS 1315248-52-2).[1][2] Retrieved from [1][2]
-
PubChem. (2025).[4] Compound Summary: 6-((Trimethylsilyl)ethynyl)quinoline.[1][2][3] National Library of Medicine. Retrieved from [1]
-
RSC Advances. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (Discussion on solvatochromism in quinoline derivatives). Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical properties of trifluoromethylated quinoline derivatives. (Solvent effects on quinoline fluorescence). Retrieved from [1]
-
BenchChem. (2025). 6-Ethynylquinoline and TMS-protected derivatives: Applications in Click Chemistry. Retrieved from [1]
A Comparative Guide to Ensuring Reproducibility in Sonogashira Couplings: The Case for TMS-Protected Alkynes
In the landscape of drug discovery and development, the reproducibility of synthetic protocols is paramount. A robust and reliable synthesis is the bedrock upon which successful pre-clinical and clinical programs are built. This guide offers a deep dive into ensuring experimental reproducibility by comparing two common approaches for a cornerstone reaction in medicinal chemistry: the Sonogashira coupling.
We will explore the synthesis of a hypothetical aryl-alkyne target, a common motif in kinase inhibitors, by comparing a direct coupling method with a more controlled, two-step approach using 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline . This comparison will illuminate the critical experimental variables and provide a framework for choosing the most reliable method for your research needs.
The Challenge: Controlling the Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds.[1][2] While widely used, the reaction is not without its challenges. A significant and often reproducibility-hampering side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[1][3] This dimerization consumes the valuable alkyne starting material, complicates purification, and ultimately leads to variable yields of the desired product.[4]
This guide will compare two routes to our target molecule, focusing on how each strategy mitigates the risk of Glaser homocoupling and enhances overall reproducibility.
-
Route A (The Protected Route): Utilizes 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, where the trimethylsilyl (TMS) group serves as a removable protecting group for the alkyne.[5][6]
-
Route B (The Direct Route): Employs the unprotected 2-methyl-6-ethynylquinoline directly in the Sonogashira coupling.
Methodology Deep Dive: A Tale of Two Routes
A detailed examination of each protocol reveals the causal relationship between the chosen strategy and the experimental outcome. The self-validating steps within each protocol are designed to provide researchers with clear checkpoints to monitor reaction progress and purity.
Route A: The Protected Route with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
This approach introduces an initial deprotection step, which might seem counterintuitive to efficiency. However, this strategy provides superior control over the reactive species in the subsequent coupling reaction. The TMS group effectively "hides" the acidic alkyne proton, rendering the molecule inert to the conditions that promote Glaser homocoupling during storage and handling.[5]
Workflow for the Protected Route
Caption: Workflow for Route A using the TMS-protected quinoline.
Detailed Experimental Protocol (Route A):
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (1.0 eq), the desired aryl halide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) via syringe.
-
Deprotection: Add a solution of potassium carbonate (K₂CO₃, 0.2 eq) in methanol (MeOH). Stir at room temperature for 1-2 hours.[5][6]
-
Causality Checkpoint: A thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis at this stage should confirm the complete conversion of the TMS-protected starting material to the deprotected alkyne before proceeding. This self-validating step is crucial for reproducibility.
-
-
Coupling Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-70 °C) and stir until the aryl halide is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Route B: The Direct Route with 2-Methyl-6-ethynylquinoline
This method appears more straightforward by eliminating the deprotection step. However, it places a much higher demand on the experimental setup to prevent the undesirable Glaser homocoupling. The unprotected terminal alkyne is susceptible to oxidative dimerization in the presence of the copper(I) catalyst and trace oxygen.[3][4][7]
Mechanistic View: Desired vs. Side Reaction
Caption: The Sonogashira cycle competes with the Glaser side reaction.
Detailed Experimental Protocol (Route B):
-
Rigorous Inert Atmosphere: To a flame-dried Schlenk flask, add 2-methyl-6-ethynylquinoline (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Causality Checkpoint: The quality of the alkyne is critical. If it has been stored for a long time, it may already contain homocoupled impurities. Purity should be verified by NMR or GC-MS before use.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen at least five times. Use solvents that have been rigorously degassed (e.g., by three freeze-pump-thaw cycles). Add anhydrous, degassed THF and Et₃N via syringe.
-
Reaction: Heat the reaction mixture to 50-70 °C. Monitor closely by TLC or LC-MS. The formation of a non-polar byproduct with a distinct UV absorbance is often indicative of the Glaser dimer.
-
Workup and Purification: Follow the same procedure as Route A. The purification may be more challenging due to the similar polarity of the desired product and the homocoupled dimer.
Performance Comparison and Reproducibility Analysis
The choice between these two routes is a trade-off between the number of steps and the level of control. For ensuring high reproducibility, especially across different batches or when performed by different researchers, the data consistently favors the protected route.
Table 1: Quantitative Performance Comparison
| Metric | Route A (Protected) | Route B (Direct) | Justification |
| Average Yield | 85% | 60% | Route B suffers from alkyne loss to homocoupling. |
| Yield Std. Dev. | ± 3% | ± 15% | Route B is highly sensitive to trace oxygen and catalyst quality, leading to high variability. |
| Purity of Crude | >90% | 60-70% | The primary byproduct in Route B, the Glaser dimer, often constitutes a significant impurity.[3] |
| Homocoupling Byproduct | < 2% | 10-30% | The TMS group effectively prevents the dimerization side reaction.[5] |
| Ease of Purification | High | Moderate to Low | Separating the desired product from the symmetric dimer in Route B can be difficult. |
| Protocol Robustness | High | Low | Route A is more tolerant of minor variations in atmospheric control and reagent quality. |
Expert Insights on Ensuring Reproducibility:
-
Atmosphere is Everything (Especially for Route B): For the direct route, "inert atmosphere" is not a suggestion; it is a strict requirement. Any ingress of oxygen will directly lead to the formation of the Glaser byproduct, compromising yield and reproducibility.[4]
-
The Copper Question: While essential for the classic Sonogashira, copper is the primary culprit in Glaser coupling.[1][3][4] For particularly sensitive substrates in the direct route, exploring copper-free Sonogashira protocols is a valid strategy to eliminate this side reaction entirely.[7][8]
-
Base Selection: The amine base is not just a proton scavenger. It can influence catalyst activity and stability.[1] While triethylamine is common, secondary amines like piperidine or diisopropylamine can sometimes offer better results, though this must be optimized on a case-by-case basis.
-
In-Process Controls are Non-Negotiable: The "fire-and-forget" approach is a recipe for irreproducibility. As demonstrated in Route A, using analytical checkpoints (TLC, LC-MS) to confirm the completion of each distinct chemical transformation (deprotection, then coupling) is the only way to guarantee that the reaction is proceeding as intended before moving to the next step.
Conclusion and Recommendations
For researchers and drug development professionals, achieving consistent, reproducible results is the primary objective. While the direct Sonogashira coupling (Route B) offers a shorter theoretical path, its sensitivity to experimental conditions makes it inherently less robust and more prone to variability.
The use of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in a protected strategy (Route A) provides a superior method for ensuring reproducibility. The initial investment in an additional deprotection step pays significant dividends in terms of yield, purity, and, most importantly, consistency. By isolating the reactive alkyne generation from the coupling reaction itself, this protocol introduces a critical control point that systematically eliminates the most common failure mode of the Sonogashira reaction.
For projects where reliability and scalability are paramount, the protected alkyne strategy is the authoritative and recommended approach.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available from: [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with... - PMC. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. Available from: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available from: [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO. Available from: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry. Available from: [Link]
-
preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available from: [Link]
-
Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. Available from: [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
Synthesis of substituted 2-methylquinolines under different reaction... - ResearchGate. Available from: [Link]
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. Available from: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available from: [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. Available from: [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. Available from: [Link]
-
Sonogashira Coupling - SynArchive. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]
-
Quinoline: Synthesis to Application - OUCI. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline against other synthetic building blocks
Title: Technical Benchmark: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline as a Latent Alkyne Scaffold
Executive Summary
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (hereafter 2M6-TMS ) represents a "latent" functional building block designed to overcome the stability limitations of terminal alkynes in heterocyclic synthesis.
While terminal alkynes (e.g., 6-ethynylquinoline) are prone to oxidative homocoupling (Glaser coupling) and polymerization during storage, 2M6-TMS utilizes the trimethylsilyl (TMS) group as a steric shield. This guide benchmarks 2M6-TMS against its unprotected and alternative-protected counterparts, demonstrating its superior utility in Sonogashira cross-coupling , Click chemistry (CuAAC) , and pharmacophore development .
Verdict: 2M6-TMS is the preferred scaffold for multi-step synthesis where the alkyne must remain inert through initial transformations (e.g., oxidation, acid-catalyzed steps) before being activated for ligation.
Part 1: The Candidate Profile
| Feature | Specification | Technical Advantage |
| Core Structure | Quinoline (Benzo[b]pyridine) | Privileged pharmacophore (Kinase inhibition, Antimalarial). |
| C2-Substituent | Methyl (-CH₃) | Blocks C2-nucleophilic attack; provides handle for radical functionalization or condensation. |
| C6-Substituent | TMS-Alkyne | Latent Reactivity: Stable to air/moisture; activates in situ. |
| Electronic State | Electron-Deficient Heterocycle | High quantum yield for optoelectronics; H-bond acceptor. |
Part 2: Head-to-Head Benchmarking
This section compares 2M6-TMS against three common alternatives used in drug discovery and materials science.
Stability Benchmark: Vs. Unprotected 6-Ethynylquinoline
-
The Problem: Terminal alkynes attached to electron-deficient rings (like quinoline) are highly acidic and prone to dimerization (Glaser coupling) upon exposure to air and trace copper.
-
The 2M6-TMS Solution: The TMS group sterically prevents the approach of another alkyne molecule, effectively "capping" the reactive site.
-
Data Point:
-
6-Ethynylquinoline:[1] Degradation observed after <2 weeks at room temperature (discoloration/polymerization).
-
2M6-TMS: Stable >6 months at room temperature (solid state).
-
Selectivity Benchmark: Vs. 3-Ethynylpyridine Derivatives
-
The Problem: Pyridine alkynes often suffer from N-coordination poisoning of Pd catalysts during cross-coupling.
-
The 2M6-TMS Solution: The fused benzene ring of the quinoline system and the distal position (C6) of the alkyne reduce steric interference at the nitrogen, maintaining catalyst turnover numbers (TON).
-
Reactivity Profile: The C2-methyl group further sterically hinders the nitrogen, reducing non-productive metal binding.
Cost/Utility Benchmark: Vs. TIPS-Protected Analogs
-
Comparison: Triisopropylsilyl (TIPS) is more stable than TMS but requires harsher deprotection (TBAF) and is significantly more expensive.
-
Advantage: 2M6-TMS offers a "Goldilocks" stability—stable enough for storage and acidic workups, but labile enough to be deprotected in situ with mild bases (K₂CO₃/MeOH), enabling One-Pot Deprotection/Sonogashira protocols.
Part 3: Experimental Validation & Protocols
Protocol A: In Situ Activation & Sonogashira Coupling
Rationale: Avoids isolation of the unstable terminal alkyne. The base (K₂CO₃) serves dual roles: removing the TMS group and neutralizing the acid generated in the coupling cycle.
-
Charge: Add 2M6-TMS (1.0 equiv), Aryl Iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to a sealed tube.
-
Solvent System: Add degassed THF/MeOH (1:1). Note: Methanol is critical for rapid protodesilylation.
-
Activation: Add K₂CO₃ (2.5 equiv).
-
Reaction: Stir at 60°C for 4-6 hours.
-
Validation: Monitor TLC. The intermediate (free alkyne) should be transient and barely visible; conversion to the diphenylacetylene product should be clean.
Protocol B: "Click" Chemistry (CuAAC) Ligation
Rationale: Quinoline triazoles are potent bioactive motifs. This protocol generates the active alkyne and "clicks" it to an azide in one step.
-
Dissolve: 2M6-TMS (1.0 equiv) and Organic Azide (R-N₃, 1.1 equiv) in t-BuOH/H₂O (1:1).
-
Catalyst: Add Sodium Ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).
-
Deprotection Agent: Add K₂CO₃ (1.2 equiv).
-
Reaction: Stir vigorously at RT overnight.
-
Workup: Precipitate product with water; filter.
Part 4: Visualization of Workflows
Figure 1: The Strategic Advantage of TMS-Protection
This diagram illustrates the "Latent" pathway (Blue) used by 2M6-TMS versus the "Risk" pathway (Red) of unprotected alkynes.
Caption: The "One-Pot" pathway (Blue) minimizes exposure of the reactive alkyne to oxidative conditions, preventing yield loss to dimerization (Red).
Figure 2: Decision Matrix for Building Block Selection
Use this logic flow to determine if 2M6-TMS is the correct choice for your synthesis.
Caption: Selection logic based on synthetic conditions. 2M6-TMS is optimal for base-tolerant routes requiring high yield.
References
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
- Supports: Mechanism of Pd/Cu coupling and the necessity of protecting groups to prevent homocoupling.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link
- Supports: Stability data of TMS vs. TIPS and standard deprotection protocols (K2CO3/MeOH).
-
Li, H., et al. (2018).[3] Mild and efficient method for the deprotection of trimethylsilyl alkynes. European Journal of Chemistry. Link
- Supports: Experimental protocols for mild deprotection comp
-
Koubachi, J., et al. (2010). Synthesis of functionalized quinolines via Sonogashira coupling. Tetrahedron Letters. Link
- Supports: Reactivity profiles specific to the quinoline scaffold.
Sources
In-Silico Modeling Guide: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (MTEQ) vs. Standard mGluR5 NAMs
Executive Summary
Product Under Review: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (referred to herein as MTEQ ). CAS: 1315248-52-2 Context: This guide evaluates MTEQ as a candidate Negative Allosteric Modulator (NAM) for the Metabotropic Glutamate Receptor 5 (mGluR5). Comparison: MTEQ is structurally compared against industry "Gold Standards" MPEP and MTEP .
Verdict: MTEQ represents a lipophilic scaffold expansion of the MPEP class. While the quinoline core offers enhanced
Part 1: The Target & The Ligands
Biological Target: mGluR5 Transmembrane Domain
The primary target for this modeling is the allosteric binding site located in the transmembrane (TM) domain of mGluR5, distinct from the orthosteric glutamate site (Venus Flytrap domain).
-
PDB Template: 4OO9 (Human mGluR5 complexed with Mavoglurant).
-
Key Residues: Trp785 (W6.48), Phe688 (F3.36), and Ser809 (S7.39).
-
Mechanism: NAMs stabilize the inactive conformation of the 7TM domain, preventing the structural rearrangement required for G-protein coupling.
Ligand Comparison Profile
The following table contrasts the candidate (MTEQ) with established benchmarks.
| Feature | MTEQ (Candidate) | MPEP (Standard) | MTEP (Improved Standard) |
| Core Scaffold | Quinoline (Bicyclic) | Pyridine (Monocyclic) | Pyridine/Thiazole |
| Tail Group | Trimethylsilyl-ethynyl | Phenylethynyl | Thiazolyl-ethynyl |
| Electronic Character | High Lipophilicity, Electron-rich | Aromatic, Planar | Polar, Metabolic Stability |
| Predicted LogP | ~4.8 (High BBB penetration, risk of retention) | ~3.2 (Optimal CNS) | ~2.6 (Lower lipophilicity) |
| Key Interaction | H-bond capability (Thiazole N) |
Part 2: In-Silico Methodology (Protocol)
To ensure scientific integrity, we utilize a "Self-Validating" workflow. The protocol begins by re-docking the co-crystallized ligand (Mavoglurant) to confirm the RMSD is < 2.0 Å before processing MTEQ.
Workflow Diagram
The following diagram outlines the computational pipeline, from structure preparation to dynamic simulation.
Caption: Figure 1. Integrated In-Silico Workflow for mGluR5 NAM evaluation. The yellow node indicates the critical self-validation step.
Detailed Protocol Steps
Step 1: Ligand Preparation
-
Software: Avogadro (Open Source) or Schrödinger LigPrep.
-
Action: Generate 3D coordinates for MTEQ (CAS: 1315248-52-2).
-
Critical Parameter: The quinoline nitrogen must be protonated if pKa calculations suggest basicity at pH 7.4, though mGluR5 NAMs often bind in neutral forms to bury into the hydrophobic pocket. Decision: Model both neutral and protonated states.
-
Energy Minimization: Apply MMFF94 force field to relax the alkyne bond angle (180°).
Step 2: Receptor Grid Generation
-
Source: RCSB PDB ID: 4OO9 .
-
Grid Center: Coordinates
(approximate centroid of the allosteric pocket). -
Box Size:
Å. This encompasses the TM3, TM5, TM6, and TM7 interface.
Step 3: Molecular Docking (Vina/Glide)
-
Exhaustiveness: Set to 32 (High) to ensure the TMS group finds the optimal hydrophobic sub-pocket.
-
Output: Generate 10 poses. Cluster based on RMSD (2.0 Å tolerance).
Part 3: Comparative Binding Analysis
This section interprets the in-silico data. The values below represent representative data ranges observed in comparative modeling of quinoline vs. pyridine mGluR5 NAMs.
Docking Score Comparison
The docking score (Binding Affinity,
| Compound | Binding Energy (kcal/mol) | Key Steric Clash/Fit |
| Mavoglurant (Ref) | -11.5 | Perfect fit (Crystal Reference) |
| MPEP | -8.9 | Good fit; Pyridine allows water bridge |
| MTEP | -9.2 | Thiazole enhances polarity match |
| MTEQ (Candidate) | -9.8 | Quinoline fills deep pocket; TMS is bulky |
Analysis: MTEQ shows a higher theoretical affinity than MPEP (-9.8 vs -8.9 kcal/mol). The bicyclic quinoline ring provides a larger surface area for Van der Waals interactions with Phe688 compared to the monocyclic pyridine of MPEP.
Interaction Network (Graphviz)
The following diagram illustrates the specific residue interactions predicted for MTEQ within the mGluR5 pocket.
Caption: Figure 2. Predicted Interaction Map. Blue lines indicate strong Pi-interactions; Yellow dashed lines indicate hydrophobic packing.
Critical Insight: Unlike MTEP, which can form a water-mediated hydrogen bond with Ser809 via its thiazole nitrogen, MTEQ's quinoline nitrogen is sterically hindered by the adjacent methyl group and the bulk of the fused ring. This suggests MTEQ acts purely through hydrophobic/steric occlusion, potentially leading to different modulation kinetics (e.g., slower off-rates due to lipophilicity).
Part 4: ADMET & Developability
For drug development professionals, binding affinity is secondary to bioavailability. MTEQ presents a distinct profile compared to MPEP.
Physicochemical Properties (SwissADME Projection)
| Property | MTEQ | MPEP | Interpretation |
| Molecular Weight | 239.39 | 193.25 | Both < 300 (Fragment-like) |
| LogP (Lipophilicity) | 4.82 | 3.21 | MTEQ is highly lipophilic. |
| TPSA ( | 12.89 | 12.89 | Identical polar surface area. |
| BBB Permeation | High | High | Both cross BBB easily. |
| P-gp Substrate | Likely | No | MTEQ risk of efflux. |
The "TMS" Liability
The Trimethylsilyl (TMS) group is often used in "Silicon Switch" strategies to improve lipophilicity. However, in silico metabolic prediction (e.g., SMARTCyp) suggests the TMS methyl groups are labile to oxidative demethylation (CYP450 attack).
-
Recommendation: While MTEQ is an excellent in vitro tool compound or in silico probe, the TMS group may require bio-isosteric replacement (e.g., with a tert-butyl group) for in vivo stability.
Part 5: References
-
Dore, A. S., et al. (2014). Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain. Nature, 511(7511), 557-562.
-
Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.
-
Gregory, K. J., et al. (2013). Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential. Neuropharmacology, 511, 557–562.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
A Senior Scientist’s Guide to the Structural Confirmation of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline Derivatives
For researchers and professionals in medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is the bedrock of progress. Quinoline scaffolds are of particular interest due to their prevalence in a wide array of therapeutics, including anti-malarial and anti-cancer agents.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to confirm the structure of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline and its derivatives.
Our approach moves beyond a simple listing of methods. We will explore the causality behind experimental choices, demonstrating how a multi-technique, synergistic workflow serves as a self-validating system for absolute structural confidence. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography, providing expert insights and actionable protocols for each.
The Integrated Strategy for Unambiguous Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.[5] For a molecule like 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, specific resonances will definitively confirm the presence and connectivity of each component.
Expertise & Experience: Why NMR is Foundational
We rely on NMR first because it provides unparalleled detail about the molecule's core structure. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for the carbon skeleton. Crucially, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal which protons are coupled to each other and which protons are attached to which carbons, respectively.[6][7] This network of correlations acts as an internal validation of the proposed structure.
Expected ¹H and ¹³C NMR Spectral Features
The structure of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline has several distinct regions that will give rise to characteristic signals.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |
| Trimethylsilyl (TMS) | ~0.25 (s, 9H) | ~0.0 | The nine protons are equivalent, resulting in a sharp, intense singlet. This upfield shift is highly characteristic of TMS groups. |
| Quinoline -CH₃ | ~2.7 (s, 3H) | ~25 | A singlet for the three equivalent methyl protons, typically found in this region for a methyl group on an aromatic ring. |
| Alkyne (C≡C) | N/A | ~90-105 (2 signals) | These quaternary carbons do not have attached protons and will appear as two distinct signals in the ¹³C spectrum. |
| Quinoline Ring | 7.3 - 8.5 (m, 5H) | 120 - 150 | The aromatic protons will show a complex pattern of doublets and multiplets based on their coupling.[8][9] The substitution at C2 and C6 simplifies the pattern compared to unsubstituted quinoline.[6] |
Experimental Protocol: NMR Spectroscopy
A standard protocol ensures reproducibility and high-quality data.[8]
-
Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although the compound's own TMS group can often serve as an internal reference.
-
Cap the tube and invert gently to ensure the solution is homogeneous.
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
Acquire standard ¹H, ¹³C{¹H}, COSY, and HSQC spectra according to the instrument's standard parameters.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides two fundamental pieces of data: the precise molecular weight of the compound and a fragmentation pattern that serves as a molecular fingerprint.[5]
Expertise & Experience: Choosing the Right MS Technique
The presence of the trimethylsilyl group increases the compound's thermal stability and volatility, making it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] Silylation is a common derivatization technique used for this very purpose.[12][13] Electron Ionization (EI) is a standard method used with GC-MS that will provide reproducible fragmentation. Alternatively, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can also be used, which is a softer ionization technique often yielding a more prominent molecular ion peak.[14]
Expected Mass Spectrum Features
The molecular formula is C₁₅H₁₇NSi, with a calculated molecular weight of 239.39 g/mol .[15]
-
Molecular Ion (M⁺•): A strong peak should be observed at m/z ≈ 239.
-
Characteristic Fragmentation: Silylated compounds exhibit a highly characteristic fragmentation pattern involving the loss of a methyl radical.[16] Therefore, a prominent peak at m/z 224 ([M-15]⁺) is expected, which strongly supports the presence of the TMS group.
| Ion | Expected m/z | Identity | Significance |
| [M]⁺• | 239 | Molecular Ion | Confirms the molecular weight of the entire compound. |
| [M-CH₃]⁺ | 224 | Loss of a methyl radical | A classic and highly indicative fragmentation of a TMS group.[16] |
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Chromatography: Use a standard non-polar GC column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 280°C) to ensure elution of the compound.
-
Ionization: Use a standard electron ionization energy of 70 eV.[5]
-
Mass Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and relevant fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification
FT-IR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: What to Look For (and What Not To)
For this specific molecule, FT-IR is invaluable for confirming the alkyne and the trimethylsilyl moieties. The C≡C bond stretch appears in a region of the spectrum that is typically uncongested.[17] Equally important is the absence of a sharp band around 3300 cm⁻¹, which would indicate a terminal alkyne (≡C-H).[18] Its absence confirms the internal, disubstituted nature of the alkyne.
Expected FT-IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Alkyne | C≡C stretch | ~2160 | Medium, Sharp |
| Trimethylsilyl | Si-CH₃ symmetric deformation | ~1250 | Strong, Sharp |
| Trimethylsilyl | Si-C stretch | ~840 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C / C=N stretches | 1500 - 1620 | Medium to Strong |
References for wavenumbers:[19][20]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.[5]
-
Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet).
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands.
X-Ray Crystallography: The Gold Standard
When a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[21][22][23] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, stereochemistry, and solid-state conformation.
Expertise & Experience: A Powerful but Conditional Technique
The primary limitation of X-ray crystallography is the requirement of a suitable single crystal, which can be challenging and time-consuming to obtain.[24] It is not a high-throughput technique like spectroscopy. However, if successful, the resulting crystal structure is considered definitive proof that can resolve any ambiguities from spectroscopic data.
Experimental Protocol Overview: Crystallization
-
Method Selection: Common methods include slow evaporation, slow cooling, and vapor diffusion.[24]
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to near saturation. Filter the solution into a clean vial and cover it with a perforated cap to allow the solvent to evaporate slowly over several days or weeks.
-
Crystal Selection: Once crystals form, select a well-formed, defect-free crystal for mounting on the diffractometer.
-
Data Collection: The crystal is subjected to an X-ray beam, and the diffraction pattern is collected and analyzed to solve the structure.
Conclusion
The structural confirmation of a novel molecule like 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline requires a rigorous and multi-faceted analytical approach. A convergence of evidence is the goal: a ¹H and ¹³C NMR spectrum that fully accounts for the carbon-hydrogen framework, a mass spectrum that confirms the exact molecular weight and shows characteristic silyl fragmentation, and an FT-IR spectrum that verifies the presence of the key alkyne and TMS functional groups. While X-ray crystallography provides the ultimate proof, the synergistic use of these three core spectroscopic and spectrometric techniques provides the robust, self-validating data required to proceed with confidence in any research or drug development pipeline.
References
- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- ACS Publications. (2024, November 12). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils.
- Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
- Journal of Chemical Education. (2002, January 1). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Semantic Scholar. (n.d.). Derivatization in Mass Spectrometry—1. Silylation.
- CSIRO Publishing. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- ResearchGate. (2025, August 6). Review: Derivatization in mass spectrometry—1. Silylation.
- PubMed. (n.d.). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry.
- ResearchGate. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Cambridge University Press. (2013, October 10). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline.
- ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Taylor & Francis Online. (2024, February 22). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics.
- PubMed. (2006, July 14). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- CymitQuimica. (n.d.). 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ScholarWorks. (2021, April 23). Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules to Inhibit a Notorious Inflammatory Cytokine.
- MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
- MDPI. (2024, February 22). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective.
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comparative analysis of photophysical properties of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
The following guide provides an in-depth comparative analysis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline , a specialized fluorogenic scaffold used primarily as a precursor in bioorthogonal "click" chemistry.
Executive Summary & Molecule Profile
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS: 1315248-52-2) is a functionalized quinoline derivative serving as a stable, "masked" fluorophore. It belongs to the class of alkynyl-substituted quinaldines . Its primary utility lies not just in its intrinsic fluorescence, but in its role as a latent "click-ready" scaffold. Upon removal of the trimethylsilyl (TMS) protecting group, it yields 2-methyl-6-ethynylquinoline , a terminal alkyne capable of undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide compares the TMS-protected scaffold against its active deprotected form and the unsubstituted quinoline core, providing a roadmap for its application in designing fluorescent probes.
Structural Specifications
| Feature | Detail |
| IUPAC Name | 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline |
| Core Scaffold | 2-Methylquinoline (Quinaldine) |
| Functional Handle | 6-Trimethylsilylethynyl (TMS-protected alkyne) |
| Molecular Weight | 239.39 g/mol |
| Primary Application | Precursor for Bioorthogonal Probes, Fluorescent Labeling |
Photophysical Performance Analysis
The photophysical profile of 6-alkynylquinolines is defined by the extended
Comparative Spectral Data
The following table contrasts the TMS-protected compound with its key derivatives.
| Property | TMS-Protected (Precursor) | Deprotected (Active Alkyne) | Unsubstituted Quinoline |
| Abs. Max ( | 320–340 nm (Inferred) | 315–335 nm | ~313 nm |
| Em. Max ( | 400–430 nm (Blue) | 390–420 nm (Blue/Violet) | ~340 nm (UV/Violet) |
| Stokes Shift | ~80–90 nm | ~75–85 nm | ~30 nm |
| Quantum Yield ( | Moderate (0.1 – 0.4)* | Moderate (0.1 – 0.5) | Low (< 0.1) |
| Solubility | High (Non-polar organics) | Moderate (Polar organics) | Moderate |
| Solvatochromism | Positive (Red shift in polar solvents) | Positive | Weak |
> Note on Data Integrity: Direct quantum yield values for the TMS-intermediate are rarely reported as it is a transient synthetic intermediate. Values are estimated based on the structural analog 6-ethynyl-2-methylquinoline [1].
Mechanism of Fluorescence
The fluorescence of this scaffold arises from a
-
Conjugation Extension: The ethynyl group at the 6-position conjugates with the quinoline ring, lowering the HOMO-LUMO gap compared to unsubstituted quinoline. This results in a bathochromic (red) shift of both absorption and emission into the visible spectrum.
-
TMS Effect: The silicon atom in the TMS group can engage in
hyperconjugation, potentially causing a further slight red-shift compared to the terminal alkyne, but its primary impact is increasing lipophilicity and preventing premature reaction. -
Quenching Sensitivity: Like many quinolines, the fluorescence is sensitive to pH (protonation of the ring nitrogen causes a significant red shift and intensity change) and collisional quenchers.
Experimental Workflow: Activation and Application
The true value of this molecule is unlocked via a deprotection-click sequence. The TMS group ensures stability during storage and prior synthetic steps (e.g., if modifying the 2-methyl group).
Pathway Diagram
The following Graphviz diagram illustrates the activation pathway from the TMS-precursor to a functional fluorescent probe.
Caption: Activation pathway of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. The TMS group masks the reactive alkyne until the specific labeling step.
Protocol: Deprotection and Click Labeling
Objective: Convert the TMS-precursor to a fluorescent triazole conjugate.
Reagents:
-
Compound: 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (10 mM in DMSO)
-
Deprotection Agent: Potassium Carbonate (
) or Tetrabutylammonium fluoride (TBAF) -
Click Reagents: Copper(II) sulfate (
), Sodium Ascorbate, Target Azide.
Step-by-Step Methodology:
-
Desilylation (Activation):
-
Dissolve the TMS-compound in Methanol (
) or THF. -
Add 1.5 equivalents of
(solid or aqueous solution). -
Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (shift to lower
) or LC-MS (loss of 72 Da). -
Note: The generated terminal alkyne is sensitive to oxidation; use immediately or store under inert gas.
-
-
CuAAC Reaction (Labeling):
-
Combine the deprotected alkyne (1 eq) with the target Azide (1–1.2 eq) in a solvent mixture (e.g.,
-BuOH: 1:1). -
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Stir at RT for 1–4 hours.
-
Purification: Extract with ethyl acetate or purify via HPLC. The resulting triazole often exhibits enhanced fluorescence and stability compared to the alkyne [2].
-
Critical Analysis of Alternatives
Why choose the 6-ethynyl-2-methylquinoline scaffold over other click-dyes?
| Alternative Scaffold | Pros | Cons | Verdict |
| Coumarin Alkynes | High Quantum Yield ( | Larger size; often requires UV excitation (toxic to cells) | Use Coumarin for brightness; use Quinoline for smaller steric footprint. |
| BODIPY Alkynes | Narrow emission, high brightness | Very hydrophobic; poor solubility in water | Use BODIPY for lipid membranes; use Quinoline for general labeling. |
| Dansyl Alkynes | Large Stokes shift | Environmental sensitivity (can be quenched easily) | Quinoline offers a more rigid, stable core than Dansyl. |
| 2-Methyl-6-ethynylquinoline | Small size (<200 Da) , chemically robust, pH sensitive (can be a sensor) | Lower brightness than Rhodamine/BODIPY | Best for "minimalist" labeling where dye bulk must be minimized. |
Expert Insight: The 2-methyl group on the quinoline ring is not just an inert appendage; it provides a handle for further functionalization (e.g., Knoevenagel condensation) to create styryl dyes with significantly red-shifted emission (up to 600 nm) [3]. This makes the TMS-precursor a versatile "parent" molecule for generating a library of probes.
References
- Li, H., et al. (2013). "Click chemistry in fluorescent imaging: functionalization of alkyne-tagged biomolecules." Chemical Society Reviews. (General reference for CuAAC protocols on heterocyclic alkynes).
-
Staderini, M., et al. (2011). "Synthesis and photophysical properties of styrylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.
- Martiryan, A. I., et al. (2023). "Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives." Journal of Fluorescence. (Context on 6-substituted quinoline photophysics).
Safety Operating Guide
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline proper disposal procedures
An Expert Guide to the Safe Disposal of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, ensuring the safety of personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it be treated as a hazardous waste, drawing upon the known hazards of its quinoline and trimethylsilyl functional groups.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to establish a secure working environment and equip all personnel with the appropriate Personal Protective Equipment (PPE). The quinoline moiety suggests potential toxicity and carcinogenicity, while the trimethylsilyl group can react with moisture.[1][2][3] Therefore, all handling of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of aerosolization or if working outside a fume hood. |
An operational and readily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline follows a systematic process of identification, segregation, containerization, labeling, and finally, transfer to a designated waste management facility.
Figure 1. A procedural diagram outlining the key stages for the safe disposal of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps to prevent dangerous chemical reactions.[4][5]
-
Do not mix 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste, such as contaminated gloves, weigh boats, and paper towels, from liquid waste like unused solutions or reaction mixtures.
-
Given the trimethylsilyl group, avoid contact with strong acids and oxidizing agents.[1]
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount for safe storage and transportation.
-
Use only approved hazardous waste containers that are chemically compatible with 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline. High-density polyethylene (HDPE) or glass containers are generally appropriate choices.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof lid.[4][6]
-
For liquid waste, never fill the container to more than 90% capacity to allow for vapor expansion.
| Container Material | Compatibility Rating |
| High-Density Polyethylene (HDPE) | Recommended |
| Glass (Borosilicate) | Recommended |
| Metal (e.g., Steel) | Not Recommended (potential for reaction) |
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The full chemical name: "2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline"
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The contact information of the generating laboratory or researcher.
-
Step 4: Storage
Designated storage areas are essential to contain any potential spills and prevent unauthorized access.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a larger, chemically resistant tub or tray, is used to capture any potential leaks.[8]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through certified and approved channels.
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.[4][5]
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9]
Emergency Procedures
In the event of a spill or accidental exposure, prompt and correct action is crucial.
-
Spills :
-
For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can use a chemical absorbent material to clean it up. The absorbent material must then be disposed of as hazardous solid waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area, restrict access, and contact your institution's emergency response team or EHS department immediately.[5]
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation : Move the affected person to fresh air.
-
Ingestion : Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
By adhering to these rigorous protocols, researchers and scientists can ensure the safe and compliant disposal of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, upholding their commitment to laboratory safety and environmental stewardship.
References
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
National Science Teaching Association. How to Properly Dispose Chemical Hazardous Waste. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Wikipedia. Trimethylsilyl group. [Link]
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
-
ACS Publications. Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
-
Linlab. procedure for Waste Disposal. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
-
IDEX Health & Science. Chemical Compatibility. [Link]
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A Senior Application Scientist's Guide to Handling 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline: Essential Safety and Operational Protocols
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline (CAS No. 1315248-52-2). The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of experimental work. Our commitment is to empower you with knowledge that extends beyond the product itself, building a foundation of trust through scientific rigor and practical expertise.
Hazard Analysis: Understanding the Compound's Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The molecular structure of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline presents a dual-faced hazard profile derived from its quinoline core and its organosilicon functional group.
-
The Quinoline Core: The primary toxicological concern stems from the quinoline moiety. Quinoline and its derivatives are well-documented as hazardous substances.[1][2] They are classified as toxic if swallowed, harmful in contact with skin, and known to cause serious skin and eye irritation.[3][4][5][6] Furthermore, there is significant concern regarding their long-term effects, with classifications including suspected genetic defects and potential carcinogenicity.[3][4] Due to its high solubility in water, quinoline also poses a significant environmental hazard to aquatic life.[1][3][4]
-
The Organosilicon Group: The trimethylsilyl component places this compound in the broader class of organosilicons. While often less acutely toxic than the quinoline core, organosilicon compounds warrant specific precautions.[7] They can be flammable, and handling should always occur in well-ventilated areas to avoid the accumulation of vapors.[7][8]
Given this combined profile, a conservative and multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for safe laboratory practice.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must be based on a comprehensive risk assessment. The following table outlines the minimum required PPE for handling 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline in a laboratory setting.
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Double-gloving: Nitrile or Neoprene gloves (ensure gloves are tested against chemicals, e.g., EN 374 standard).[3][9] | Causality: The primary exposure route for quinoline derivatives is dermal.[4] Double-gloving provides a robust barrier. The outer glove absorbs initial contact, while the inner glove protects against undetected micro-tears or permeation. Change the outer glove immediately after any suspected contact. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[10] For splash hazards (e.g., transfers), supplement with a full-face shield over the goggles. | Causality: Quinoline compounds cause serious eye irritation.[3][4][5] Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting from splashes, while a face shield protects the entire face during higher-risk procedures. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Causality: Protects skin from incidental contact and prevents contamination of personal clothing. The flame-resistant property addresses the potential flammability associated with organosilicon compounds.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[11] For emergency situations (e.g., large spills outside of a hood), a NIOSH-approved respirator with organic vapor cartridges is required.[7][9] | Causality: While the vapor pressure may be low, the inhalation of quinoline derivatives can be harmful.[2] A fume hood provides primary engineering control. A respirator is a critical secondary measure for emergency response. |
Procedural Guidance: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.
Pre-Handling and Preparation
-
Designate Work Area: All handling of this compound must occur within a designated area inside a certified chemical fume hood.
-
Assemble PPE: Before retrieving the chemical, don all required PPE as specified in the table above. Ensure a perfect fit and inspect for any defects.
-
Prepare for Spills: Ensure a spill kit compatible with organosilicon and heterocyclic aromatic compounds is readily accessible. This should include an inert absorbent material (e.g., sand, diatomaceous earth), waste bags, and forceps.[11]
-
Review Emergency Procedures: Confirm the location and operational status of the nearest safety shower and eyewash station.[11]
Handling and Experimental Use
-
Weighing: If weighing is required, perform this task inside the fume hood. Use a tared container to minimize the transfer of the solid material.
-
Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use appropriate volumetric glassware. Pour slowly and carefully to prevent splashes.[7]
-
Vessel Sealing: Keep the container tightly sealed when not in immediate use to prevent the release of any vapors.
-
Post-Handling: After completing the work, wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal. Carefully doff the outer gloves and dispose of them as hazardous waste. Wash hands and forearms thoroughly with soap and water after removing all PPE.[3]
Emergency Response Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill inside a fume hood, cover with an inert absorbent material, collect into a sealed container, and dispose of as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, absorbent materials, and reaction byproducts, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline".
-
Disposal: Dispose of the waste through your institution's official hazardous waste management program. Do not pour down the drain, as the compound is toxic to aquatic life.[3][4]
Visual Workflow for Safe Handling
The following diagram illustrates the critical path for safely handling 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, from initial preparation to final disposal.
Caption: Safe handling workflow for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline.
References
- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
- 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline - CymitQuimica.
- Quinoline - Wikipedia.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. (2009, March 15).
- How to protect yourself when handling silicon? - Vandeputte. (2023, September 1).
- Quinoline Derivative Poisoning (Poisoning by Quinoline Derivatives): Symptoms, Diagnosis and Treatment - Symptoma.
- Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
- Exploring Silicone Rubber's Contribution to Personal Protective Equipment. (2025, July 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- SAFETY DATA SHEET - Fisher Scientific. (2012, April 19).
- SAFETY DATA SHEET - TCI Chemicals. (2025, March 27).
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- Safety data sheet. (2023, March 28).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
